Ms-PEG3-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23NO10S |
|---|---|
Molecular Weight |
397.40 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H23NO10S/c1-26(19,20)24-11-10-23-9-8-22-7-6-21-5-4-14(18)25-15-12(16)2-3-13(15)17/h2-11H2,1H3 |
InChI Key |
CBHBUGXCSPRBMF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methoxy-PEG3-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-PEG3-N-hydroxysuccinimidyl ester (m-PEG3-NHS ester), a widely utilized crosslinker in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and reaction mechanisms, and provides standardized experimental protocols for its application.
Core Concepts: Introduction to m-PEG3-NHS Ester
Methoxy-PEG3-NHS ester is a heterobifunctional crosslinking reagent characterized by a methoxy-terminated triethylene glycol (PEG3) spacer arm and an amine-reactive N-hydroxysuccinimidyl (NHS) ester. The PEG spacer imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugate, while the NHS ester allows for the efficient and specific covalent modification of primary amines on biomolecules.[1][2]
Its principal application lies in PEGylation, the process of covalently attaching polyethylene glycol chains to proteins, peptides, antibodies, or other biomolecules.[][4] This modification can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their hydrodynamic size, shielding them from proteolytic degradation, and reducing their immunogenicity.[5] Furthermore, m-PEG3-NHS ester serves as a flexible linker in the design of more complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Physicochemical Properties
The chemical identity of m-PEG3-NHS ester is defined by its molecular structure and resulting physicochemical characteristics. It is crucial to distinguish it from similar compounds, such as those with a mesyl ("Ms") group, which have a different molecular formula and reactivity. The focus of this guide is the methoxy ("m") variant.
Chemical Structure:
-
Systematic Name: 1-(2,5-dioxopyrrolidin-1-yl) 3-(2-(2-methoxyethoxy)ethoxy)propanoate
-
Common Synonyms: m-PEG3-NHS ester, Methoxy(PEG)3 NHS Ester
-
Molecular Formula: C₁₄H₂₃NO₈
-
SMILES: O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOC
Physicochemical Properties:
A summary of the key quantitative data for m-PEG3-NHS ester is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 333.34 g/mol | |
| Purity | > 90% (typically >95% at dispatch) | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated |
Reaction Mechanism and Signaling Pathway Analogue
The utility of m-PEG3-NHS ester is centered around the selective and efficient reaction of its NHS ester group with primary amines. This reaction forms a stable amide bond, covalently linking the PEG spacer to the target molecule.
The reaction is highly pH-dependent, with optimal reactivity occurring in the pH range of 7.2 to 8.5. At this pH, the primary amine is sufficiently nucleophilic to attack the carbonyl carbon of the NHS ester. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce the efficiency of the conjugation. Therefore, careful control of the reaction pH and stoichiometry is essential for achieving the desired degree of labeling.
Below is a diagram illustrating the reaction of m-PEG3-NHS ester with a primary amine-containing molecule, such as a protein.
Experimental Protocols
This section provides detailed methodologies for common applications of m-PEG3-NHS ester, including protein labeling and small molecule modification.
Protein Labeling with m-PEG3-NHS Ester
This protocol is a general guideline for the PEGylation of proteins, such as antibodies. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
m-PEG3-NHS ester
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of m-PEG3-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of m-PEG3-NHS ester in anhydrous DMSO or DMF. Do not store the stock solution.
-
-
Calculation of Reagent Amount:
-
Determine the desired molar excess of m-PEG3-NHS ester to protein. A 20-fold molar excess is a common starting point.
-
Calculate the volume of the 10 mM stock solution required to achieve the desired molar excess.
-
-
Conjugation Reaction:
-
Add the calculated volume of the m-PEG3-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted m-PEG3-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted m-PEG3-NHS ester and byproducts by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.
-
-
Characterization:
-
Analyze the PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.
-
Below is a workflow diagram for the protein labeling protocol.
Modification of Small Molecules
This protocol outlines the general procedure for conjugating m-PEG3-NHS ester to small molecules containing a primary amine.
Materials:
-
m-PEG3-NHS ester
-
Amine-containing small molecule
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO, THF)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Analytical tools for monitoring the reaction (e.g., LC-MS, TLC)
Procedure:
-
Dissolution:
-
Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
-
-
Reaction:
-
Under continuous stirring, add a base and m-PEG3-NHS ester to the reaction mixture. The molar ratio of m-PEG3-NHS ester to the small molecule is typically 1:1 or 2:1, depending on the reaction kinetics.
-
Stir the reaction mixture for 3-24 hours, depending on the properties of the substrate.
-
-
Monitoring:
-
Monitor the progress of the reaction using LC-MS or TLC.
-
-
Purification:
-
Isolate the final product using standard organic synthesis workup procedures or column purification.
-
Applications in Drug Development
The unique properties of m-PEG3-NHS ester make it a valuable tool in various stages of drug development.
-
Improving Pharmacokinetics: PEGylation of therapeutic proteins and peptides can significantly increase their in vivo half-life, leading to less frequent dosing regimens.
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.
-
Enhancing Solubility: For hydrophobic drug candidates, conjugation with the hydrophilic m-PEG3-NHS ester can improve their solubility in aqueous environments, facilitating formulation and administration.
-
PROTACs: m-PEG3-NHS ester is frequently used as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins. The PEG linker connects the target protein-binding ligand to the E3 ligase-recruiting ligand, and its length and flexibility are critical for the formation of a productive ternary complex.
Conclusion
Methoxy-PEG3-NHS ester is a versatile and powerful reagent for the modification of biomolecules and the construction of complex drug delivery systems. Its well-defined structure, hydrophilicity, and specific reactivity with primary amines make it an indispensable tool for researchers and drug development professionals. By understanding its chemical properties and adhering to optimized experimental protocols, scientists can effectively leverage m-PEG3-NHS ester to enhance the therapeutic potential of a wide range of molecules.
References
An In-depth Technical Guide to the Mechanism and Application of Ms-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ms-PEG3-NHS ester, a heterobifunctional crosslinker, detailing its mechanism of action, key applications, and protocols for its use in bioconjugation.
Core Mechanism of Action: A Two-Part System
The functionality of this compound is derived from its two primary components: the N-hydroxysuccinimide (NHS) ester and the polyethylene glycol (PEG) linker.
1.1. The Amine-Reactive NHS Ester
The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide as a byproduct.[1][2]
This reaction is highly pH-dependent. The optimal pH range for the reaction is between 7.2 and 8.5.[3] Below this range, the primary amines are protonated and thus non-nucleophilic, inhibiting the reaction. Above this range, the rate of hydrolysis of the NHS ester increases significantly, where water molecules compete with the amine, leading to a reduction in conjugation efficiency.[1][4]
1.2. The PEG3 Linker: Enhancing Physicochemical Properties
The "PEG3" component of this compound refers to a short polyethylene glycol chain consisting of three ethylene glycol units. The inclusion of this hydrophilic PEG spacer imparts several beneficial properties to the conjugated molecule:
-
Increased Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic molecules, which is particularly advantageous for drug formulation and delivery.
-
Enhanced Stability: PEGylation, the process of attaching PEG chains, can protect the conjugated molecule from enzymatic degradation, thereby increasing its stability and in vivo half-life.
-
Reduced Immunogenicity: The PEG chain can "shield" the conjugated molecule from the host's immune system, reducing its immunogenicity and antigenicity.
-
Improved Pharmacokinetics: By increasing the hydrodynamic size of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation time in the body. However, it is noteworthy that shorter PEG linkers, such as PEG3, may result in more rapid excretion compared to longer PEG chains.
Application in PROTAC Development
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In this context, this compound acts as a linker to connect the target protein-binding ligand with the E3 ligase-binding ligand. The PEG3 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient protein degradation. The enhanced solubility and bioavailability conferred by the PEG linker are also critical for the in vivo efficacy of PROTACs.
Experimental Protocols
The following provides a general protocol for the conjugation of a protein with this compound. This should be considered a starting point, and optimization may be required for specific applications.
3.1. Materials
-
Protein to be conjugated
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer (pH 7.2-8.5). Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the reaction.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification system (e.g., dialysis, size-exclusion chromatography)
3.2. Experimental Workflow
3.3. Detailed Procedure
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Analysis: Analyze the conjugate by SDS-PAGE, which should show an increase in molecular weight, and confirm the conjugation by mass spectrometry.
Quantitative Data Summary
While specific quantitative data for this compound is not widely available in public literature, the following tables summarize general parameters for NHS ester reactions and the qualitative effects of PEGylation.
Table 1: General Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 | Optimal for deprotonated primary amines and minimal NHS ester hydrolysis. |
| Buffer | Phosphate, HEPES, Borate | Non-amine containing to avoid competing reactions. |
| Molar Excess of NHS Ester | 10-50 fold | Drives the reaction towards completion. |
| Reaction Time | 30-120 minutes | Sufficient for conjugation without excessive hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize degradation of sensitive molecules. |
Table 2: Qualitative Effects of PEGylation on Biomolecules
| Property | Effect of PEGylation | Reference |
| Solubility | Increased | |
| In vivo Half-life | Increased | |
| Immunogenicity | Reduced | |
| Enzymatic Degradation | Reduced | |
| Renal Clearance | Reduced |
Conclusion
This compound is a versatile tool in bioconjugation, offering a reliable method for linking molecules to primary amines while imparting the beneficial properties of a short PEG chain. Its application in the development of advanced therapeutics such as PROTACs highlights its importance in modern drug discovery. A thorough understanding of its mechanism of action and careful optimization of reaction conditions are crucial for its successful implementation in research and development.
References
- 1. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ms-PEG3-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ms-PEG3-NHS ester, also known as m-PEG3-NHS ester, is a monodisperse polyethylene glycol (PEG) derivative that serves as a valuable tool in bioconjugation and drug delivery. Its structure features a methoxy-terminated triethylene glycol spacer arm and a reactive N-hydroxysuccinimide (NHS) ester functional group. The hydrophilic PEG linker enhances the solubility and biocompatibility of modified molecules, while the NHS ester allows for efficient and specific covalent attachment to primary amines (-NH2) present on proteins, peptides, oligonucleotides, and other biomolecules.[1][2][3][4] This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and its applications in modern drug development, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing successful conjugation experiments.
| Property | Value | Reference |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 3-(2-(2-methoxyethoxy)ethoxy)propanoate | [1] |
| Synonyms | m-PEG3-NHS ester, Methoxy-PEG3-NHS ester | |
| CAS Number | 876746-59-7 | |
| Molecular Formula | C12H19NO7 | |
| Molecular Weight | 289.28 g/mol | |
| Exact Mass | 289.1162 | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. For short term (days to weeks), 0-4°C is acceptable. |
Core Application: PEGylation of Amine-Containing Molecules
The primary application of this compound is the covalent attachment of a short PEG chain to molecules containing primary amines. This process, known as PEGylation, can impart several beneficial properties to the target molecule, including increased solubility, improved stability, and reduced immunogenicity.
Reaction Mechanism
This compound reacts with primary amines in a nucleophilic acyl substitution reaction. The lone pair of electrons on the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in a pH range of 7.2 to 8.5.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ms-PEG3-NHS Ester: Solubility and Stability for Researchers
For research use only. Not for use in humans or animals.
This technical guide provides a comprehensive overview of the solubility and stability of Ms-PEG3-NHS ester, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations to facilitate its effective use.
Introduction to this compound
This compound is a specialized chemical linker featuring a mesyl (Ms) group, a tri-unit polyethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. It is primarily employed in the synthesis of PROTACs, which are novel therapeutic modalities designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1]
It is critical to distinguish This compound from the more common m-PEG3-NHS ester . The "Ms" designation indicates a terminal mesyl group, whereas "m" signifies a methoxy group. This structural difference can influence the linker's reactivity and physicochemical properties.
-
Mesyl (Ms) Group: A good leaving group, often used for subsequent chemical modifications.
-
PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that enhances the solubility of the resulting PROTAC molecule and provides spatial separation between the two ends of the linker.[2]
-
NHS Ester: A highly reactive group that efficiently forms stable amide bonds with primary amines (e.g., lysine residues on a protein surface) under physiological or slightly basic conditions.[3][4]
Solubility Profile
The solubility of this compound is a critical parameter for its handling, reaction setup, and the formulation of the final PROTAC conjugate. While the PEG spacer is designed to improve aqueous solubility, the overall molecule often requires organic solvents for initial dissolution.[5]
Qualitative Solubility
This compound is generally soluble in polar aprotic organic solvents. Based on vendor information and the general behavior of similar PEG-NHS esters, the following solubility characteristics can be expected:
| Solvent Type | Examples | Solubility |
| Organic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Readily soluble. These are the recommended solvents for preparing stock solutions. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Bicarbonate Buffer | Generally poor. Direct dissolution in aqueous buffers is not recommended. The compound should first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before dilution into the aqueous reaction buffer. |
| Co-solvent Systems | DMSO/PEG300/Tween 80/Saline | A formulation of DMSO, PEG300, Tween 80, and saline has been suggested for in vivo applications, indicating that co-solvents are necessary to achieve solubility in a physiologically relevant medium. |
Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)
To obtain quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, water, PBS pH 7.4)
-
Sealed glass vials
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a shaker and agitate at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After the incubation period, remove the vial and let it stand to allow the undissolved solid to settle.
-
Centrifuge the vial at high speed to pellet the remaining solid.
-
Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining particulates. This clear filtrate is the saturated solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC.
-
Analyze the filtered saturated solution using the same HPLC method.
-
Determine the concentration of the solute in the saturated solution by interpolating its response from the calibration curve.
-
-
Data Reporting:
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Stability Profile
The stability of this compound is governed by two main factors: its long-term stability in solid form and its short-term hydrolytic stability in solution.
Solid-State Stability and Storage
When stored correctly, this compound is a stable compound.
| Condition | Recommended Storage | Shelf Life |
| Long-Term | Store as a solid powder at -20°C, protected from light and moisture (desiccated). | Up to 3 years. |
| Short-Term | Can be shipped at ambient temperatures or with blue ice. | Stable for the duration of shipping. |
| In-Solvent | Stock solutions in anhydrous DMSO or DMF can be stored at -80°C. | Up to 1 year. Avoid repeated freeze-thaw cycles. It is highly recommended to prepare fresh solutions before use as the NHS ester is moisture-sensitive. |
Critical Handling Note: The NHS ester is highly sensitive to moisture. To prevent premature hydrolysis, the vial must be allowed to equilibrate to room temperature before opening.
Hydrolytic Stability in Aqueous Solutions
The primary pathway of degradation for this compound in aqueous solution is the hydrolysis of the NHS ester group. This reaction is highly dependent on pH, with stability decreasing significantly as the pH increases. The hydrolysis reaction competes with the desired amidation reaction.
The table below summarizes the typical half-life of NHS esters in aqueous buffers at various pH values. While this data is for general NHS esters, it serves as a crucial guideline for this compound.
| pH | Approximate Half-life of NHS Ester | Implication for Experiments |
| 7.0 | 4-5 hours | Provides a reasonable window for conjugation reactions. |
| 8.0 | 1 hour | Balances increased amine reactivity with a faster rate of hydrolysis. Reactions should be performed promptly. |
| 8.6 | 10 minutes | Very rapid hydrolysis. While amine reactivity is high, the short half-life of the ester can lead to low conjugation yields if the reaction is not immediate and efficient. |
| > 9.0 | Minutes | Hydrolysis is the dominant reaction, making efficient conjugation very difficult. |
Experimental Protocol: Assessing Hydrolytic Stability via UV-Vis Spectrophotometry
The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which has a strong absorbance at approximately 260 nm under basic conditions. This property can be used to monitor the rate of hydrolysis.
Objective: To determine the rate of hydrolysis of this compound in a specific buffer by monitoring the release of NHS.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers of different pH values (e.g., PBS pH 7.4, Sodium Bicarbonate pH 8.3)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Immediately before the experiment, prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Initiate Hydrolysis:
-
Equilibrate the aqueous buffer of the desired pH to the target temperature (e.g., 25°C) inside the spectrophotometer.
-
Add a small volume of the this compound stock solution to the buffer in the cuvette to achieve the desired final concentration. The final concentration of DMSO should be kept low (e.g., <5%) to minimize its effect on the reaction.
-
Mix quickly by inverting the cuvette.
-
-
Monitor Absorbance:
-
Immediately begin recording the absorbance at 260 nm over time. Collect data points at regular intervals (e.g., every 30 seconds or 1 minute) for a period sufficient to observe a significant change (e.g., 2-3 expected half-lives).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time.
-
The rate of hydrolysis can be determined by fitting the data to a first-order kinetic model. The half-life (t½) can be calculated from the rate constant (k) using the equation: t½ = ln(2)/k.
-
Application in PROTAC Synthesis and Mechanism of Action
This compound is a bifunctional linker designed for the modular synthesis of PROTACs. The NHS ester end reacts with an amine-containing E3 ligase ligand, while the mesyl group can be used in subsequent reactions to attach the target protein binder.
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for synthesizing a PROTAC using a heterobifunctional PEG linker like this compound.
Caption: A generalized two-step workflow for PROTAC synthesis using this compound.
PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule acts as a bridge to bring a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.
Caption: The catalytic mechanism of action for a PROTAC molecule.
References
- 1. Ms-PEG3-NHS ester_TargetMol [targetmol.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Synthesis of Ms-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methoxy-PEG3-N-hydroxysuccinimidyl (Ms-PEG3-NHS) ester, a heterobifunctional linker commonly employed in bioconjugation and increasingly prominent in the development of targeted therapeutics such as proteolysis-targeting chimeras (PROTACs). This document outlines the synthetic route, including detailed experimental protocols, and presents key data in a structured format for clarity and ease of comparison.
Introduction
Ms-PEG3-NHS ester is a valuable chemical tool featuring a methoxy-terminated triethylene glycol spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG linker enhances aqueous solubility and provides a flexible spacer arm, while the NHS ester facilitates covalent conjugation to primary amines on biomolecules like proteins, peptides, and amine-modified oligonucleotides. Its application is particularly notable in the field of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.
Synthetic Pathway Overview
The synthesis of this compound is typically a two-step process:
-
Synthesis of the Precursor: 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (methoxy-PEG3-acid) is synthesized from its corresponding alcohol, 2-[2-(2-methoxyethoxy)ethoxy]ethanol (m-PEG3-OH).
-
Activation to the NHS Ester: The carboxylic acid group of methoxy-PEG3-acid is activated with N-hydroxysuccinimide (NHS) using a coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield the final this compound product.
Data Presentation
The following tables summarize the key reactants and reaction conditions for the synthesis of this compound.
Table 1: Synthesis of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid
| Parameter | Value |
| Starting Material | 2-[2-(2-methoxyethoxy)ethoxy]ethanol (m-PEG3-OH) |
| Oxidizing Agent | Jones Reagent (CrO₃ in H₂SO₄) |
| Solvent | Acetone |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-[2-(2-methoxyethoxy)ethoxy]acetic acid |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Activating Agent | N-hydroxysuccinimide (NHS) |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-85% |
Experimental Protocols
Synthesis of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (methoxy-PEG3-acid)
This protocol describes the oxidation of m-PEG3-OH to the corresponding carboxylic acid using Jones reagent.
Materials:
-
2-[2-(2-methoxyethoxy)ethoxy]ethanol (m-PEG3-OH)
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Prepare Jones Reagent: In a flask cooled in an ice bath, dissolve 26.7 g of chromium trioxide in 23 ml of concentrated sulfuric acid. Carefully dilute the mixture with deionized water to a final volume of 100 ml.
-
Reaction Setup: Dissolve 10 g (60.9 mmol) of 2-[2-(2-methoxyethoxy)ethoxy]ethanol in 100 ml of acetone in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise from the addition funnel to the stirred solution of the alcohol. Maintain the temperature below 20 °C during the addition. The color of the reaction mixture will change from orange to green/blue.
-
Monitoring the Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Quenching: Once the starting material is consumed, quench the excess oxidizing agent by the slow addition of isopropanol until the orange color disappears completely.
-
Work-up: Remove the acetone by rotary evaporation. To the remaining aqueous layer, add 100 ml of deionized water and extract the product with diethyl ether (3 x 75 ml).
-
Purification: Combine the organic layers and wash with brine (2 x 50 ml). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-[2-(2-methoxyethoxy)ethoxy]acetic acid as a colorless oil.
Synthesis of this compound
This protocol details the EDC/NHS-mediated esterification of methoxy-PEG3-acid.
Materials:
-
2-[2-(2-methoxyethoxy)ethoxy]acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5 g (28.1 mmol) of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid in 100 ml of anhydrous DCM.
-
Activation: To the stirred solution, add 4.85 g (42.1 mmol) of N-hydroxysuccinimide followed by 8.07 g (42.1 mmol) of EDC·HCl.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC, observing the consumption of the starting carboxylic acid.
-
Work-up: Once the reaction is complete, dilute the mixture with 100 ml of DCM. Wash the organic layer sequentially with 50 ml of deionized water, 50 ml of saturated sodium bicarbonate solution, and 50 ml of brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 70%) to afford the this compound as a white solid or colorless oil.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and a conceptual application of the synthesized molecule.
An In-depth Technical Guide to Ms-PEG3-NHS Ester for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][2][3]
Among the various linker classes, polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance the solubility and bioavailability of PROTAC molecules.[4][5] This guide provides a comprehensive technical overview of Ms-PEG3-NHS ester, a specific PEG-based linker, and its application in the synthesis of PROTACs. We will delve into its chemical properties, provide detailed experimental protocols, present illustrative quantitative data for PROTACs with similar linkers, and visualize key processes and pathways.
This compound: Chemical Properties and Structure
This compound is a heterobifunctional linker featuring a three-unit polyethylene glycol (PEG3) chain. One terminus is functionalized with a methanesulfonyl (mesyl or "Ms") group, a good leaving group often used in click chemistry or for reaction with nucleophiles. The other end is an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines, forming stable amide bonds.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C14H23NO10S | |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | Generic |
| Storage Conditions | Store at -20°C, protected from moisture |
Below is the chemical structure of this compound represented in the DOT language for Graphviz.
PROTAC Synthesis using this compound: An Experimental Workflow
The synthesis of a PROTAC using this compound typically involves a two-step process. First, the NHS ester end of the linker is reacted with a primary amine on either the POI ligand or the E3 ligase ligand. In the second step, the mesyl group can be displaced by a nucleophile on the other binding moiety. The following diagram illustrates a typical synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Amide Bond Formation with an Amine-Containing Ligand
This protocol describes the reaction of the NHS ester of Ms-PEG3-NHS with a primary amine on a POI or E3 ligase ligand.
Materials:
-
Amine-containing ligand (POI or E3 ligase)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF or DMSO.
-
Add this compound (1.1 - 1.5 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture. The reaction is typically most efficient at a pH of 7-9.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a synthesized PROTAC.
Materials:
-
Cells expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Quantitative Data for PROTACs with Short PEG Linkers
Table 2: Degradation Efficiency of a BTK PROTAC with a PEG Linker
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC BTK Degrader-3 | BTK | Mino | 10.9 | >95% (at 100nM) | |
| PROTAC BTK Degrader-6 | BTK | Mino | 3.18 | Not specified |
Table 3: Degradation Efficiency of an AR PROTAC with a PEG Linker
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-2051 | Androgen Receptor | LNCaP | 0.6 | >90% | |
| ARD-2051 | Androgen Receptor | VCaP | 0.6 | >90% |
Relevant Signaling Pathway: JAK-STAT
PROTACs are increasingly being developed to target components of key signaling pathways implicated in diseases such as cancer and autoimmune disorders. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that is often dysregulated in these conditions. A PROTAC designed with a short PEG linker could be effective in targeting a JAK family member for degradation.
The following diagram illustrates the JAK-STAT signaling pathway and the point of intervention for a hypothetical JAK-targeting PROTAC.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs. Its bifunctional nature allows for the straightforward conjugation of a POI ligand and an E3 ligase ligand, while the PEG3 spacer can impart favorable physicochemical properties to the resulting PROTAC molecule. While the rational design of PROTAC linkers is an evolving field, the use of well-defined, functionalized PEG linkers like this compound provides a robust starting point for the development of novel protein degraders. The experimental protocols and illustrative data provided in this guide offer a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery workflows. Further optimization of linker length and composition will ultimately be crucial for achieving the desired potency, selectivity, and pharmacokinetic profile for a given target.
References
The Pivotal Role of PEG Linkers in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While all components are crucial, the linker is far more than a passive spacer; it plays a critical role in determining the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[3]
Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design.[4] Their unique properties, including hydrophilicity, biocompatibility, and tunable length, offer significant advantages in optimizing PROTAC performance. This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTACs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
The Core Function of PEG Linkers in PROTAC Efficacy
The linker in a PROTAC molecule is a critical determinant of its ability to induce the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. The length, flexibility, and chemical composition of the PEG linker directly influence this process and other key pharmacological attributes.
Impact on Ternary Complex Formation and Degradation Efficiency
The length of the PEG linker is a crucial parameter that dictates the spatial orientation and proximity of the target protein and the E3 ligase within the ternary complex. An optimal linker length is essential for productive ubiquitination.
-
Too short of a linker can lead to steric hindrance, preventing the formation of a stable ternary complex.
-
Too long of a linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, leading to inefficient ubiquitination.
Systematic variation of the PEG linker length is a common and effective strategy to empirically determine the optimal length for a given target and E3 ligase pair. This optimization directly impacts the degradation potency (DC50, the half-maximal degradation concentration) and maximal degradation (Dmax) of the PROTAC.
Modulation of Physicochemical Properties
PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor solubility and limited cell permeability. PEG linkers, being hydrophilic, can significantly improve the aqueous solubility of PROTACs, which is crucial for their administration and bioavailability. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing interaction with water molecules.
Influence on Cell Permeability
The relationship between PEG linker length and cell permeability is complex. While the increased hydrophilicity from PEGylation can sometimes reduce passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers can adopt folded conformations, which may shield the polar surface area of the PROTAC, creating a more compact and less polar structure that can more easily traverse the cell membrane. However, excessively long PEG chains can increase the polar surface area to a point where cell permeability is negatively impacted. Therefore, a balance must be struck to achieve optimal permeability.
Quantitative Data on PEG Linker Performance
The following tables summarize illustrative quantitative data from various studies, highlighting the impact of PEG linker length on PROTAC performance. It is important to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase combination.
Table 1: Influence of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC
| PROTAC Linker Composition | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Alkyl | 6.8 | 120 | 2 | 8 |
| PEG2 | 6.2 | 138 | 2 | 10 |
| PEG4 | 5.6 | 156 | 2 | 12 |
| PEG6 | 5.0 | 174 | 2 | 14 |
| Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area. |
Table 2: Impact of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent. |
Table 3: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] | PAMPA Permeability (10⁻⁶ cm/s) |
| PEG3 | 55 | 85 | 1.8 |
| PEG4 | 20 | 95 | 1.5 |
| PEG5 | 15 | >98 | 1.3 |
| PEG6 | 30 | 92 | 1.1 |
| Data is a synthesized comparison from a representative study on BRD4-targeting PROTACs. PAMPA: Parallel Artificial Membrane Permeability Assay. |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of PROTACs with PEG linkers.
General Synthesis of a PEGylated PROTAC (Amide Coupling)
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker with amide bond formation.
Materials:
-
Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid)
-
Amine-PEGn-Boc (amine-functionalized PEG linker with a Boc-protected terminal amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Component B-COOH (the other ligand with a carboxylic acid)
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
HPLC for purification
Procedure:
Step 1: Amide Coupling of Component A with Amine-PEGn-Boc
-
Dissolve Component A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
Step 2: Boc Deprotection
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.
Step 3: Final Amide Coupling with Component B
-
Dissolve Component B-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the deprotected Component A-PEGn-NH2 (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight and monitor by LC-MS.
-
Purify the final PROTAC using preparative HPLC.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to the dish, scrape the cells, and collect the lysate in a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Add an equal volume of 2x Laemmli sample buffer to each lysate. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
96-well plates
-
Cell culture medium
-
PROTAC compound
-
MTS reagent containing PES (phenazine ethosulfate)
-
Microplate reader
Procedure:
-
Cell Seeding: Prepare cells in a 96-well plate at a desired density (e.g., 5,000 cells/well) in a final volume of 100 µL/well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours). Include a vehicle control.
-
MTS Reagent Addition: Add 20 µL of MTS solution containing PES to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and potent protein degradation. The "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advances in structural biology and computational modeling, the design of PROTACs with superior potency, selectivity, and drug-like properties will continue to accelerate, paving the way for novel therapeutics.
References
An In-depth Technical Guide to NHS Ester Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters represent a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules to proteins, antibodies, oligonucleotides, and other biomolecules.[1] Their widespread adoption in research, diagnostics, and therapeutics stems from their ability to efficiently and selectively react with primary amines to form stable amide bonds.[2][] This technical guide provides a comprehensive overview of the core principles of NHS ester chemistry, detailed experimental protocols for key applications, and quantitative data to inform experimental design and optimization.
Core Principles of NHS Ester Chemistry
The utility of NHS esters lies in their reactivity towards primary aliphatic amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.[1]
A critical factor governing the efficiency of this reaction is the pH of the reaction medium. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. At lower pH values, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive. Conversely, at higher pH, the rate of hydrolysis of the NHS ester, a competing reaction with water, increases significantly, which can reduce the conjugation yield.
There are two main forms of NHS esters: the standard, water-insoluble form that requires dissolution in an organic solvent like DMSO or DMF, and the water-soluble sulfo-NHS esters. Sulfo-NHS esters contain a sulfonate group that increases their hydrophilicity, allowing for direct use in aqueous buffers and helping to prevent aggregation of the target protein.
Quantitative Data for NHS Ester Reactions
The stability of the NHS ester and the kinetics of the aminolysis and hydrolysis reactions are crucial for successful bioconjugation. The following tables summarize key quantitative data to guide experimental design.
Table 1: Half-life of NHS Esters in Aqueous Solution at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 8.0 | Room Temperature | 180 minutes (P3-NHS) |
| 8.5 | Room Temperature | 130 minutes (P4-NHS) |
| 9.0 | Room Temperature | 125 minutes (P3-NHS) |
| 9.0 | Room Temperature | 110 minutes (P4-NHS) |
*Data for specific porphyrin-NHS esters (P3-NHS and P4-NHS) in carbonate buffer/10% DMSO. Half-life can vary depending on the specific NHS ester and buffer conditions.
Table 2: Factors Affecting NHS Ester Reaction Efficiency
| Factor | Effect on Aminolysis (Desired Reaction) | Effect on Hydrolysis (Side Reaction) | Optimal Condition |
| pH | Increases with pH (deprotonation of amine) | Increases significantly with pH | 7.2 - 8.5 (often optimal around 8.3-8.5) |
| Temperature | Increases with temperature | Increases with temperature | Room temperature or 4°C (for sensitive proteins) |
| Protein Concentration | Higher concentration favors bimolecular reaction | Unimolecular reaction, less affected by protein concentration | >2 mg/mL recommended |
| Buffer Type | No effect | No direct effect | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) |
| Presence of Nucleophiles | Compete with the target amine | - | Avoid buffers with primary amines (e.g., Tris, Glycine) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific applications.
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester (e.g., a fluorescent dye or biotin).
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS ester labeling reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into an appropriate amine-free buffer.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent dye.
-
Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry, if applicable.
Protocol 2: Protein-Protein Crosslinking using a Homobifunctional NHS Ester
This protocol describes a general procedure for crosslinking proteins using a homobifunctional NHS ester crosslinker like BS³ (bis[sulfosuccinimidyl] suberate).
Materials:
-
Protein solution(s) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
BS³ (or other homobifunctional NHS ester crosslinker)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare Protein Solution: Prepare the protein solution at a suitable concentration (e.g., 1 mg/mL).
-
Prepare Crosslinker Solution: Immediately before use, dissolve the BS³ in the reaction buffer.
-
Reaction: Add the BS³ solution to the protein solution to achieve the desired final concentration (a 25-50 fold molar excess of crosslinker to protein is a common starting point).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, western blotting, or mass spectrometry.
Protocol 3: Surface Functionalization with NHS Esters
This protocol outlines the steps to functionalize a carboxylated surface with an amine-containing molecule using EDC and NHS.
Materials:
-
Carboxylated surface (e.g., sensor chip, beads)
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide)
-
Amine-containing molecule for immobilization
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching/blocking solution (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Surface Activation:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in activation buffer.
-
Immerse the carboxylated surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.
-
Rinse the surface with activation buffer and then deionized water.
-
-
Immobilization of Amine-Containing Molecule:
-
Immediately prepare a solution of the amine-containing molecule in the coupling buffer.
-
Immerse the activated surface in the molecule's solution and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching/Blocking:
-
Rinse the surface with coupling buffer.
-
Immerse the surface in the quenching/blocking solution for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Final Wash:
-
Rinse the surface thoroughly with coupling buffer and deionized water.
-
Dry the functionalized surface under a stream of nitrogen.
-
Mandatory Visualizations
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: Experimental workflow for protein labeling with an NHS ester.
Caption: Logical relationships of factors affecting NHS ester conjugation.
References
The Core Principles of Bioconjugation with PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
Bioconjugation, the chemical linking of two molecules to form a single hybrid, is a cornerstone of modern pharmaceutical development. Among the various techniques in this field, PEGylation has emerged as a leading strategy to enhance the therapeutic properties of biomolecules. PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to proteins, peptides, small molecules, or nanoparticles.[1][2] PEG is a water-soluble, non-toxic, and biocompatible polymer that, when conjugated to a therapeutic agent, can confer a multitude of benefits, ultimately improving the drug's pharmacokinetic and pharmacodynamic profile.[3][4]
The primary goals of PEGylation are to enhance a drug's efficacy and safety.[1] Key advantages observed with PEGylated therapeutics include improved solubility, increased stability against enzymatic degradation, prolonged circulation half-life in the bloodstream, and reduced immunogenicity. These benefits can lead to more sustained plasma concentrations, potentially allowing for less frequent dosing and an improved patient experience.
This guide will delve into the fundamental principles of bioconjugation utilizing PEG linkers, covering the core chemistries, quantitative effects of PEGylation, and detailed experimental protocols for key conjugation techniques.
Core Chemistries of Bioconjugation with PEG Linkers
The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups on the molecule of interest. The choice of chemistry is dictated by the available reactive groups on the target molecule and the desired characteristics of the final bioconjugate.
Types of PEG Linkers:
PEG linkers can be broadly categorized based on their structure and reactivity:
-
Linear vs. Branched PEG: Linear PEGs consist of a single chain, while branched PEGs have multiple PEG arms extending from a central core, offering greater steric hindrance.
-
Monodisperse vs. Polydisperse PEG: Monodisperse PEGs have a single, defined molecular weight, ensuring homogeneity in the final conjugate, whereas polydisperse PEGs are a mixture of molecules with a range of molecular weights.
-
Homobifunctional vs. Heterobifunctional PEG: Homobifunctional linkers possess two identical reactive groups, making them suitable for crosslinking similar molecules. Heterobifunctional linkers have two different reactive groups, allowing for the sequential conjugation of two distinct molecules.
Commonly Targeted Functional Groups and Corresponding Chemistries:
The most prevalent functional groups targeted for PEGylation on proteins are the amine groups of lysine residues and the N-terminus, and the thiol groups of cysteine residues.
-
Amine-Reactive Chemistries (e.g., Lysine, N-terminus): This is the most common approach due to the abundance of lysine residues on the surface of most proteins.
-
NHS Esters: N-hydroxysuccinimide (NHS) esters react with primary amines at a neutral to slightly alkaline pH to form stable amide bonds. This is a widely used and robust method for PEGylation.
-
-
Thiol-Reactive Chemistries (e.g., Cysteine): Targeting cysteine residues allows for more site-specific PEGylation, as free thiols are less common than amines on protein surfaces.
-
Maleimides: Maleimide groups react specifically with thiol groups to form a stable thioether bond. This reaction is highly efficient and proceeds under mild conditions.
-
-
Click Chemistry: This term encompasses a class of reactions that are highly specific, efficient, and bio-orthogonal (meaning they do not interfere with biological processes).
-
Azide-Alkyne Cycloaddition: This is a popular click chemistry reaction where an azide-functionalized PEG linker reacts with an alkyne-modified biomolecule, often catalyzed by copper(I), to form a stable triazole linkage. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative.
-
Quantitative Effects of PEGylation
The process of PEGylation can have a profound and measurable impact on the properties of a bioconjugate. These effects are often dependent on the size and structure of the PEG linker used.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Half-Life and Cytotoxicity
| Conjugate | PEG Moiety | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase in IC50) |
| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | 22.0 |
Data adapted from a study on affibody-drug conjugates, demonstrating the general trend of PEGylation on half-life and cytotoxicity. Longer PEG chains lead to a more pronounced effect.
Table 2: Influence of PEG Linker Length on ADC Clearance
| Compound of Interest | PEG Linker Length | Clearance (mL/hr/kg) |
| Non-binding IgG-MMAE | None | ~10.0 |
| Non-binding IgG-MMAE | PEG2 | ~7.5 |
| Non-binding IgG-MMAE | PEG4 | ~5.5 |
| Non-binding IgG-MMAE | PEG6 | ~4.0 |
| Non-binding IgG-MMAE | PEG8 | ~2.5 |
| Non-binding IgG-MMAE | PEG12 | ~2.5 |
| Non-binding IgG-MMAE | PEG24 | ~2.5 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. As illustrated in the table, increasing the PEG linker length from no PEG up to PEG8 significantly decreases the clearance rate of the ADC, thereby increasing its circulation time. Beyond PEG8, further increases in length in this particular study did not lead to a significant additional reduction in clearance.
Table 3: Impact of PEGylation on Protein Stability
| Protein | PEGylation Status | Change in Thermal Stability (ΔTm) | Change in Conformational Stability (ΔΔGf) |
| Model Protein 1 | PEGylated | Increased | - |
| Model Protein 2 | PEGylated | Increased | - |
| SH3 Domain | Mono-PEGylated (N-terminus) | No substantial change | - |
| SH3 Domain | Tri-PEGylated | - | -0.93 kcal/mol (more stable) |
PEGylation has been shown to increase the thermal stability of proteins. The effect on conformational stability can vary, with some studies showing a stabilizing effect.
Experimental Protocols
The following are detailed methodologies for common PEGylation reactions.
Protocol 1: Amine-Reactive PEGylation using NHS Ester
This protocol describes the conjugation of an NHS-ester functionalized PEG to a protein containing accessible primary amine groups (lysine residues or the N-terminus).
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
PEG NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the reaction.
-
-
Preparation of PEG NHS Ester Solution:
-
Equilibrate the vial of PEG NHS Ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG NHS Ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent.
-
-
PEGylation Reaction:
-
Add a calculated molar excess of the dissolved PEG NHS Ester to the protein solution. A 10 to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).
-
Protocol 2: Thiol-Reactive PEGylation using Maleimide
This protocol is for the site-specific conjugation of a maleimide-functionalized PEG to a protein containing a free cysteine residue.
Materials:
-
Protein with a free thiol group in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
PEG-Maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)
-
SEC materials for purification
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.
-
If the protein contains disulfide bonds that need to be reduced to generate a free thiol, treat the protein with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature.
-
-
Preparation of PEG-Maleimide Solution:
-
Prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.
-
-
PEGylation Reaction:
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification of the PEGylated Protein:
-
Purify the final conjugate using size-exclusion chromatography to remove unreacted PEG-Maleimide and any aggregates.
-
Protocol 3: Click Chemistry PEGylation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
This protocol outlines the conjugation of an azide-functionalized PEG to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer
-
Azide-functionalized PEG
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
SEC materials for purification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-protein, azide-PEG, CuSO4, sodium ascorbate, and THPTA ligand in an appropriate buffer (e.g., water or PBS).
-
-
Click Reaction:
-
In a reaction vessel, combine the alkyne-protein and a molar excess of the azide-PEG.
-
Prepare a catalyst premix by incubating CuSO4 and the THPTA ligand.
-
Initiate the click reaction by adding the catalyst premix and then the sodium ascorbate solution to the protein-PEG mixture.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
-
Purification:
-
Purify the PEGylated protein using size-exclusion chromatography to remove the copper catalyst, excess reagents, and byproducts.
-
Visualization of Key Concepts
Signaling Pathway Affected by PEGylated Interferon
Pegylated interferon-α (PEG-IFN-α) is an antiviral and immunoregulatory drug used in the treatment of hepatitis C. Its mechanism of action involves the activation of the JAK-STAT signaling pathway.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation
The preparation of an ADC using a PEG linker typically involves a multi-step process that includes antibody modification, linker-payload conjugation, and purification.
Logical Diagram for PEG Linker Selection
The choice of an appropriate PEG linker is critical for the success of a bioconjugation project and depends on several factors.
References
Methodological & Application
Application Notes and Protocols for m-PEG3-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the high specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. The m-PEG3-NHS ester is a heterobifunctional linker that has gained attention in ADC development. It features a methoxy-terminated polyethylene glycol (PEG) chain of three units, which imparts hydrophilicity, and an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines on the antibody surface.
These application notes provide a comprehensive guide to the use of m-PEG3-NHS ester in ADC development, including its properties, detailed experimental protocols, and expected outcomes.
Properties and Advantages of m-PEG3-NHS Ester
The m-PEG3-NHS ester offers several advantages in the design of ADCs:
-
Enhanced Hydrophilicity: The short PEG chain increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can help to prevent aggregation and improve the overall developability of the conjugate.[1]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, shielding it from premature clearance and extending the ADC's circulation half-life.[2]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, thereby reducing the risk of an immune response against the ADC.[2]
-
Defined Spacer Length: As a discrete PEG linker, m-PEG3-NHS ester provides a well-defined and uniform distance between the antibody and the drug. This homogeneity is crucial for producing ADCs with consistent properties and predictable behavior.[3]
Data Presentation
The following tables summarize representative quantitative data from studies utilizing short-chain PEG linkers in ADC development. While specific data for m-PEG3-NHS ester is limited in publicly available literature, these tables provide an overview of the expected effects based on the properties of similar short PEG linkers.
Table 1: Physicochemical Properties of m-PEG3-NHS Ester
| Property | Value | Reference |
| Molecular Weight | 289.28 g/mol | [4] |
| Chemical Formula | C12H19NO7 | |
| Purity | >98% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated | |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | |
| Target Functional Group | Primary Amines (-NH2) |
Table 2: Representative Effect of PEGylation on ADC Pharmacokinetics and In Vitro Cytotoxicity
| Conjugate | PEG Moiety | Representative Half-Life (t½) Improvement | Representative In Vitro Cytotoxicity (IC50) | Reference |
| ADC-Payload | None | Baseline | 1x | |
| ADC-PEG4-Payload | PEG4 | ~2.5-fold increase | ~4.5-fold decrease in potency | |
| ADC-PEG8-Payload | PEG8 | Significant improvement approaching parent antibody | Variable, dependent on assay conditions | |
| ADC-PEG10-Payload | PEG10 | ~11.2-fold increase | ~22-fold decrease in potency |
Note: The impact of PEGylation on cytotoxicity can vary depending on the payload, target, and cell line. Longer PEG chains can sometimes sterically hinder the interaction of the ADC with the target cell.
Experimental Protocols
The following are detailed protocols for the key steps in the development of an ADC using m-PEG3-NHS ester.
Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic drug containing a reactive amine group to the m-PEG3-NHS ester.
Materials:
-
m-PEG3-NHS ester
-
Amine-containing cytotoxic drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Dissolve the amine-containing cytotoxic drug in anhydrous DMF or DMSO.
-
Add 1.5 to 2.0 molar equivalents of TEA or DIPEA to the solution to act as a base.
-
In a separate vial, dissolve 1.0 to 1.2 molar equivalents of m-PEG3-NHS ester in anhydrous DMF or DMSO.
-
Slowly add the m-PEG3-NHS ester solution to the drug solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion. Monitor the reaction progress by HPLC.
-
Upon completion, purify the drug-linker conjugate using preparative HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Antibody-Drug Conjugation
This protocol outlines the conjugation of the purified drug-linker to the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing substances like Tris.
-
Purified drug-linker with a terminal carboxylic acid group (from the hydrolysis of the NHS ester on the other end of the PEG chain, or if the drug-linker was synthesized with a terminal carboxyl group).
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Sulfo-NHS for activation of the carboxylic acid.
-
Anhydrous DMSO or DMF.
-
Reaction buffer: PBS, pH 7.2-8.0.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification system: Size-Exclusion Chromatography (SEC) or Protein A chromatography.
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the reaction buffer (PBS, pH 7.2-8.0). Adjust the antibody concentration to 5-10 mg/mL.
-
Drug-Linker Activation (if starting from a carboxylic acid):
-
Dissolve the drug-linker in anhydrous DMSO.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS to the drug-linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. A molar excess of 5-20 fold of the drug-linker to the antibody is a typical starting point. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the resulting ADC from the unreacted drug-linker and other reagents using SEC or Protein A chromatography.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by several methods.
Method 1: UV-Vis Spectroscopy
This method is suitable if the drug and the antibody have distinct absorbance maxima.
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the absorbance maximum of the drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different numbers of drugs can be resolved.
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The unconjugated antibody will elute first, followed by species with increasing DAR.
-
The average DAR is calculated based on the peak area of each species and its corresponding number of conjugated drugs.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells. The MTT assay is a common colorimetric method for this purpose.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
ADC and unconjugated antibody (as a control).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the solutions to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Visualization of Experimental Workflows
ADC Synthesis and Conjugation Workflow
Caption: Workflow for the synthesis of the drug-linker and its conjugation to the antibody.
ADC Characterization and Evaluation Workflow
Caption: Workflow for the characterization and evaluation of the purified ADC.
Conclusion
The m-PEG3-NHS ester is a valuable tool for the development of ADCs, offering a balance of hydrophilicity and a defined spacer length. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize novel ADCs with potentially improved therapeutic profiles. Careful optimization of the conjugation process and thorough characterization of the resulting ADC are essential for successful development.
References
Application Notes and Protocols for Peptide Modification with Ms-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules like peptides, is a well-established strategy to enhance their pharmacological properties. This modification can increase solubility, extend circulatory half-life by reducing renal clearance, and decrease immunogenicity.[1][2] Short-chain PEG linkers, such as the Ms-PEG3-NHS ester (methanesulfonyl-polyethylene glycol (3 units)-N-hydroxysuccinimidyl ester), are particularly valuable for introducing a discrete and hydrophilic spacer to peptides without significantly altering their overall size, which is crucial for applications like the development of peptide-drug conjugates (PDCs) and PROTACs.[3][]
The this compound is an amine-reactive reagent that efficiently forms a stable amide bond with primary amines, such as the N-terminal amine or the side chain of lysine residues on a peptide.[5] This document provides a detailed protocol for the conjugation of this compound to peptides, including methods for purification and characterization of the resulting conjugate.
Principle of the Reaction
The conjugation of this compound to a peptide is a straightforward acylation reaction. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines at a physiological to slightly alkaline pH (7.2-8.5). The reaction proceeds via nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The methanesulfonyl (mesyl) group at the other end of the PEG linker is a stable, non-reactive functional group.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the conjugation of this compound to a peptide containing a primary amine.
Materials and Equipment
Reagents:
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5 (must be free of primary amines like Tris)
-
Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M glycine
-
Purification Solvents: HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Ultrapure water
Equipment:
-
Analytical balance
-
pH meter
-
Reaction vials
-
Magnetic stirrer and stir bars
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative) with a UV detector
-
Reversed-Phase HPLC Column (e.g., C18)
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Step-by-Step Conjugation Protocol
-
Reagent Preparation:
-
Allow the peptide and this compound vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the peptide is completely dissolved.
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO. The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Slowly add a 10- to 20-fold molar excess of the dissolved this compound to the peptide solution with gentle stirring. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to maintain peptide solubility.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time may vary depending on the specific peptide and should be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 25 mM).
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted this compound.
-
Purification of the PEGylated Peptide
The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, hydrolyzed this compound, and reaction byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying the PEGylated peptide.
-
Column: C18 stationary phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Procedure:
-
Acidify the quenched reaction mixture with TFA to a pH of 2-3 and inject it onto the preparative C18 column.
-
Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm). The more hydrophobic, PEGylated peptide will typically elute later than the unreacted, more polar peptide.
-
Collect fractions corresponding to the desired product peak.
-
Characterization of the Conjugate
-
Purity Assessment:
-
Analyze the collected fractions using analytical RP-HPLC with the same column and mobile phase system. A successful conjugation and purification will result in a single, sharp peak with a different retention time from the starting peptide.
-
-
Confirmation of Conjugation:
-
Mass Spectrometry (MS): This is the definitive method to confirm successful conjugation.
-
Analyze the purified product by ESI-MS or MALDI-TOF.
-
A successful conjugation will show an increase in the molecular weight corresponding to the mass of the incorporated Ms-PEG3 moiety. The expected mass shift can be calculated based on the molecular formula of this compound minus the NHS group.
-
-
Quantitative Data Presentation
The following table provides representative data for a typical peptide conjugation experiment with an NHS-activated PEG linker. Actual results will vary depending on the specific peptide and reaction conditions used.
| Parameter | Value | Notes |
| Reactants | ||
| Peptide Concentration | 1-10 mg/mL | Dependent on peptide solubility. |
| Molar Ratio (Peptide:Ms-PEG3-NHS) | 1:10 to 1:20 | Molar excess ensures complete reaction. |
| Reaction Conditions | ||
| Reaction Buffer | 0.1 M Phosphate Buffer | pH 7.2-8.5, amine-free. |
| Reaction Time / Temperature | 30-60 min at RT or 2h at 4°C | Optimization may be required. |
| Results | ||
| Expected Mass Shift | + 265.3 Da | Confirmed by Mass Spectrometry. |
| Post-Purification Yield | 40-70% | Highly dependent on peptide sequence and reaction scale. |
| Post-Purification Purity | >95% | Determined by analytical RP-HPLC. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation to a peptide.
Application Example: Modulation of EphB4 Receptor Signaling
Short PEG linkers can be used to improve the stability and pharmacokinetic properties of peptide antagonists without abolishing their binding affinity to target receptors. For instance, a PEGylated peptide antagonist can be used to study the EphB4 receptor tyrosine kinase signaling pathway, which is implicated in pathological angiogenesis.
Caption: Inhibition of EphB4 signaling by a PEGylated peptide antagonist.
References
- 1. PEGylation potentiates the effectiveness of an antagonistic peptide that targets the EphB4 receptor with nanomolar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. m-PEG3-NHS ester, 876746-59-7 | BroadPharm [broadpharm.com]
Application Notes and Protocols: Ms-PEG3-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the successful conjugation of Ms-PEG3-NHS ester to molecules containing primary amines. The information is intended to enable researchers to achieve optimal reaction efficiency and reproducibility in their bioconjugation experiments for applications such as targeted drug delivery, protein modification, and nanoparticle functionalization.
Introduction to this compound Conjugation
This compound is a chemical modification reagent that incorporates a short, hydrophilic polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts efficiently with primary amines (-NH₂) present on proteins, peptides, antibodies, and other molecules to form stable amide bonds.[1][2] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making this reagent valuable in various research and drug development applications.[3][4]
The fundamental reaction mechanism is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[1]
Critical Reaction Parameters
The success of the conjugation reaction is highly dependent on several key parameters that must be carefully controlled. The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and can significantly reduce conjugation efficiency.
Data Summary: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | The optimal pH for the reaction is between 8.3 and 8.5. Lower pH leads to protonation of the amine, inhibiting the reaction, while higher pH accelerates NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Lower temperatures can minimize degradation of sensitive biomolecules. |
| Buffer Systems | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Amine-free buffers are crucial to prevent competition with the target molecule. Avoid Tris, glycine, or ammonia-containing buffers. |
| Solvent | Anhydrous DMSO or DMF | This compound is typically dissolved in an organic solvent before being added to the aqueous reaction mixture. Ensure DMF is amine-free. |
| Molar Ratio (PEG:Amine) | 5-fold to 20-fold molar excess of PEG reagent | The optimal ratio depends on the concentration of the amine-containing molecule and the desired degree of labeling. A higher excess is needed for dilute protein solutions. |
| Reaction Time | 30 minutes to overnight | Shorter times (30-60 min) are often sufficient at room temperature, while longer incubations (2 hours to overnight) are common at 4°C. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general procedure for conjugating this compound to a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein containing primary amines
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M Glycine)
-
Purification column (e.g., desalting or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-3 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by desalting, dialysis, or size-exclusion chromatography.
-
Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.
Protocol for Labeling Small Molecules with this compound
This protocol is suitable for small molecules containing a primary amine that are soluble in organic solvents.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO, THF)
-
Base (e.g., TEA, DIPEA) (optional, depending on the salt form of the amine)
-
Purification system (e.g., column chromatography, HPLC)
Procedure:
-
Dissolution: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
-
Reaction Setup: Under continuous stirring, add this compound to the solution. A 1:1 or 2:1 molar ratio is a good starting point. If the amine is in a salt form (e.g., hydrochloride), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to deprotonate the amine.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 3-24 hours.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Once the reaction is complete, isolate the product using standard organic synthesis workup procedures or column chromatography.
Stability and Storage
-
This compound powder: Store at -20°C, protected from moisture. It is stable for several years under these conditions.
-
This compound solutions: Prepare solutions in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis. Aqueous solutions should be used immediately.
Visual Representations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Experimental workflow for protein conjugation with this compound.
References
Application Notes and Protocols for Ms-PEG3-NHS Ester in PROTAC Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that influences the PROTAC's efficacy, solubility, and cell permeability.
Ms-PEG3-NHS ester is a valuable tool in the construction of PROTACs. It is a monodisperse polyethylene glycol (PEG) linker featuring a methanesulfonyl (Ms) group at one terminus and an amine-reactive N-hydroxysuccinimide (NHS) ester at the other. The PEG component enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and pharmacokinetic properties. The NHS ester allows for efficient and specific covalent bond formation with primary amines present on either the POI ligand or the E3 ligase ligand, facilitating the modular assembly of the final PROTAC molecule.
These application notes provide a detailed, step-by-step guide for the effective use of this compound in the assembly of PROTACs, including experimental protocols, data presentation, and visualizations to aid in the design and execution of your research.
Data Presentation
The following tables summarize key quantitative data and reaction parameters for the successful conjugation of this compound in PROTAC synthesis. These values are derived from established protocols for NHS ester chemistry and PROTAC assembly and should be optimized for specific ligands and reaction scales.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Ensure the solvent is amine-free to prevent reaction with the NHS ester. |
| pH | 7.2 - 8.5 | Optimal for the reaction between the NHS ester and a primary amine. Lower pH will result in protonation of the amine, reducing its nucleophilicity, while higher pH will accelerate the hydrolysis of the NHS ester.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (0.5-4 hours), while reactions at 4°C can proceed overnight to minimize potential side reactions.[1] |
| Molar Ratio (this compound : Amine-containing molecule) | 1:1 to 20:1 | A molar excess of the NHS ester is often used to drive the reaction to completion, especially with dilute protein solutions. For small molecule conjugations, a smaller excess (1:1 to 2:1) is common.[2][3] |
| Reaction Time | 30 minutes - 24 hours | Monitor reaction progress by LC-MS or TLC. Reaction time will depend on the reactivity of the amine and the concentration of reactants.[2] |
Table 2: Typical Purification and Analytical Methods
| Method | Purpose | Key Considerations |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reaction monitoring and product identification | Provides real-time information on the consumption of starting materials and the formation of the desired product. |
| Thin Layer Chromatography (TLC) | Reaction monitoring | A quick and simple method to visualize the progress of the reaction. |
| High-Performance Liquid Chromatography (HPLC) | Purification of the final PROTAC | Reverse-phase HPLC is commonly used to purify the final product to a high degree. |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Purification (especially for larger molecules) | Effective for removing unreacted small molecules from larger protein or peptide conjugates. |
| Dialysis | Purification (for larger molecules) | Useful for removing unreacted small molecules and buffer exchange. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of the final PROTAC | Confirms the chemical structure of the synthesized PROTAC. |
Experimental Protocols
The following protocols outline the step-by-step assembly of a PROTAC using this compound. Two primary strategies are presented, depending on which component of the PROTAC (the POI ligand or the E3 ligase ligand) contains the reactive primary amine.
Protocol 1: Conjugation of this compound to an Amine-Containing POI Ligand followed by Coupling to an E3 Ligase Ligand
This protocol is suitable when your POI ligand possesses a primary amine and your E3 ligase ligand has a functional group (e.g., a carboxylic acid) that can be subsequently coupled to the mesylate group of the PEG linker.
Step 1: Reaction of Amine-Containing POI Ligand with this compound
-
Preparation of Reactants:
-
Dissolve the amine-containing POI ligand in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM). It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.
-
-
Conjugation Reaction:
-
In a clean, dry reaction vial, add the solution of the amine-containing POI ligand.
-
While stirring, add the desired molar equivalent of the this compound stock solution (typically 1.1 to 1.5 equivalents).
-
If the POI ligand is in a salt form (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents) to neutralize the salt and facilitate the reaction.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS or TLC to confirm the formation of the POI-PEG3-Ms intermediate and the consumption of the starting materials.
-
-
Work-up and Purification (Optional):
-
Once the reaction is complete, the crude reaction mixture containing the POI-PEG3-Ms intermediate can often be used directly in the next step.
-
Alternatively, if purification is required, the product can be purified by flash column chromatography or preparative HPLC.
-
Step 2: Coupling of POI-PEG3-Ms Intermediate with the E3 Ligase Ligand
This step will depend on the functional group present on the E3 ligase ligand. The mesylate group is a good leaving group and can react with nucleophiles. The following is an example for an E3 ligase ligand with a nucleophilic group (e.g., an alcohol or phenol).
-
Preparation of Reactants:
-
Dissolve the E3 ligase ligand (containing a nucleophilic group) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).
-
Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents) to deprotonate the nucleophile.
-
-
Coupling Reaction:
-
To the solution of the E3 ligase ligand, add the crude or purified POI-PEG3-Ms intermediate from Step 1.
-
Heat the reaction mixture (e.g., 50-80°C) and stir for 4-24 hours.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the final PROTAC using preparative HPLC to obtain a product of high purity.
-
Protocol 2: Synthesis of an E3 Ligase Ligand-PEG3-NHS Ester Intermediate followed by Coupling to an Amine-Containing POI Ligand
This protocol is applicable when it is more synthetically feasible to first attach the linker to the E3 ligase ligand.
Step 1: Synthesis of E3 Ligase Ligand-PEG3-COOH
This step involves coupling a carboxylated PEG3 linker to the E3 ligase ligand. The resulting product is then activated to an NHS ester.
-
Coupling Reaction:
-
Couple a commercially available Boc-protected amine-PEG3-carboxylic acid to the E3 ligase ligand using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA in an anhydrous solvent like DMF.
-
Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Couple the resulting amine to a molecule containing a mesylate and a protected carboxylic acid.
-
Deprotect the carboxylic acid to yield the E3 ligase ligand-PEG3-COOH intermediate.
-
Step 2: Activation to NHS Ester
-
NHS Ester Formation:
-
Dissolve the E3 ligase ligand-PEG3-COOH in anhydrous DMF or DCM.
-
Add N,N'-Disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide (NHS) and a carbodiimide coupling reagent like DCC or EDC.
-
Stir the reaction at room temperature for 1-4 hours.
-
-
Isolation of the Activated Ligand:
-
The resulting E3 ligase ligand-PEG3-NHS ester can be isolated by precipitation or used directly in the next step after removal of byproducts.
-
Step 3: Coupling to the Amine-Containing POI Ligand
-
Conjugation Reaction:
-
Dissolve the amine-containing POI ligand in anhydrous DMF or DMSO.
-
Add the freshly prepared E3 ligase ligand-PEG3-NHS ester.
-
If necessary, add a non-nucleophilic base like DIPEA.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Purification:
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Mandatory Visualization
The following diagrams, generated using the Graphviz (DOT language), illustrate key concepts in PROTAC assembly and function.
Caption: PROTAC Mechanism of Action Signaling Pathway.
Caption: Experimental Workflow for PROTAC Assembly.
Caption: Logical Relationship of PROTAC Components.
References
Application Notes and Protocols: Ms-PEG3-NHS Ester in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ms-PEG3-NHS ester, or methoxy-polyethylene glycol (3)-N-hydroxysuccinimidyl ester, is a valuable tool in drug delivery research. This heterobifunctional crosslinker combines a short, discrete polyethylene glycol (PEG) chain with a highly reactive N-hydroxysuccinimidyl (NHS) ester group. The methoxy-terminated PEG chain imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules, while the NHS ester allows for the covalent attachment to primary amines (-NH₂) present on proteins, peptides, antibodies, and amine-functionalized nanoparticles.[1][2] This modification, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and their delivery systems.[3]
The primary applications of this compound in drug delivery research include:
-
Surface Modification of Nanoparticles: Creating a hydrophilic shell on nanoparticles to increase their circulation time, reduce immunogenicity, and prevent aggregation.[3]
-
Antibody-Drug Conjugate (ADC) Development: Serving as a hydrophilic spacer between the antibody and the cytotoxic payload, potentially improving the ADC's solubility and pharmacokinetic profile.
-
PROTAC® Development: Acting as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand in Proteolysis Targeting Chimeras (PROTACs).[4]
These application notes provide an overview of the utility of this compound and include generalized protocols for its use in key drug delivery research applications.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present illustrative data based on typical results obtained with similar short-chain PEG-NHS esters in drug delivery systems. These tables are intended to provide a framework for the presentation of experimental data.
Table 1: Illustrative Physicochemical Characterization of this compound Functionalized Liposomes
| Parameter | Unmodified Liposomes | This compound Modified Liposomes |
| Mean Hydrodynamic Diameter (nm) | 120 ± 5 | 135 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 2 |
| Drug Encapsulation Efficiency (%) | 85 ± 4 | 82 ± 5 |
Table 2: Illustrative In Vitro Drug Release Profile from Functionalized Nanoparticles
| Time (hours) | Cumulative Drug Release (%) - Unmodified Nanoparticles | Cumulative Drug Release (%) - this compound Modified Nanoparticles |
| 1 | 15 ± 2 | 10 ± 1 |
| 4 | 40 ± 3 | 30 ± 2 |
| 8 | 65 ± 4 | 55 ± 3 |
| 12 | 80 ± 5 | 70 ± 4 |
| 24 | 95 ± 3 | 88 ± 4 |
Table 3: Illustrative In Vivo Pharmacokinetic Parameters of a PEGylated Protein
| Parameter | Unmodified Protein | This compound Conjugated Protein |
| Half-life (t½) (hours) | 2.5 | 8.0 |
| Area Under the Curve (AUC) (µg·h/mL) | 150 | 450 |
| Clearance (CL) (mL/h/kg) | 10 | 3 |
| Volume of Distribution (Vd) (L/kg) | 0.1 | 0.08 |
Experimental Protocols
The following are generalized protocols for common applications of this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles displaying primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes with amine-PEG lipids, chitosan nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis membrane (appropriate molecular weight cutoff) or centrifugal filtration units
Procedure:
-
Nanoparticle Preparation: Prepare a suspension of amine-functionalized nanoparticles in PBS, pH 7.4, at a known concentration.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Conjugation Reaction: a. Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to the amine groups on the nanoparticles should be optimized, but a starting point of a 10- to 50-fold molar excess of the ester is recommended. b. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid nanoparticle destabilization. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: a. Remove unreacted this compound and byproducts by dialysis against PBS at 4°C for 24-48 hours with several buffer changes. b. Alternatively, use centrifugal filtration units to wash and concentrate the PEGylated nanoparticles.
-
Characterization: Characterize the resulting PEGylated nanoparticles for size, zeta potential, and surface modification using techniques such as Dynamic Light Scattering (DLS), Zeta Potential analysis, and spectroscopic methods.
Protocol 2: Conjugation of this compound to a Therapeutic Protein
This protocol outlines the PEGylation of a protein using this compound.
Materials:
-
Therapeutic protein with accessible primary amine groups
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-Exclusion Chromatography (SEC) column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
This compound Solution Preparation: Prepare a fresh solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: a. Add a calculated amount of the this compound solution to the protein solution. A molar excess of 5- to 20-fold of the ester over the protein is a common starting point. b. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer.
-
Purification: Purify the PEGylated protein from unreacted reagents using a desalting column, size-exclusion chromatography, or dialysis.
-
Analysis: Analyze the extent of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein. Mass spectrometry can be used for more precise characterization.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound.
References
Application Notes and Protocols: Surface Modification of Nanoparticles with MS-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in the development of nanomedicines for therapeutic and diagnostic applications. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles. This process involves the covalent attachment of PEG chains to the nanoparticle surface, which forms a hydrophilic protective layer. This layer can enhance nanoparticle stability by preventing aggregation, and it can also increase systemic circulation time by reducing opsonization and subsequent clearance by the mononuclear phagocyte system (MPS). The "stealth" properties conferred by PEGylation can lead to longer in vivo half-lives and improved drug delivery to target tissues, particularly through the enhanced permeability and retention (EPR) effect in tumors.[1]
MS-PEG3-NHS ester is a short-chain PEGylating agent that contains a methoxy-terminated triethylene glycol spacer and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester reacts efficiently with primary amine groups (-NH2) on the surface of nanoparticles to form stable amide bonds.[2][3] This application note provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, methods for their characterization, and a discussion of their applications.
Key Applications
The surface modification of nanoparticles with this compound is beneficial for:
-
Enhanced Stability: The hydrophilic PEG chains provide steric hindrance, which helps to prevent nanoparticle aggregation.[1]
-
Prolonged Circulation: The "stealth" properties imparted by PEGylation can reduce clearance by the immune system, leading to longer half-lives in vivo.[1]
-
Improved Drug Delivery: By increasing circulation time, PEGylated nanoparticles have a higher probability of reaching their target tissue.
-
Platform for Further Functionalization: While the methoxy group of this compound provides a neutral surface, other short-chain PEGs with different terminal groups can be used to introduce reactive sites for the covalent attachment of targeting moieties (e.g., antibodies, peptides) or imaging agents.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or Borate Buffer, pH 8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the reaction.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine
-
Purification supplies: Centrifuge and centrifuge tubes, or dialysis cassettes
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the nanoparticles are stored in a buffer containing primary amines, they must be washed and resuspended in the Reaction Buffer. This can be done by centrifugation and resuspension.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester moiety is susceptible to hydrolysis, so it is important to use the solution promptly.
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension. The molar ratio of the PEG linker to the nanoparticles should be optimized for the specific application. A 20-fold molar excess of the PEG linker is a common starting point.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.
-
Purification of PEGylated Nanoparticles:
-
Centrifugation: Pellet the modified nanoparticles by centrifugation. The speed and time will depend on the size and density of the nanoparticles.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh Reaction Buffer or deionized water.
-
Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the nanoparticles.
-
Dialysis: Alternatively, the nanoparticle suspension can be dialyzed against PBS to remove unreacted materials.
-
-
Storage: Resuspend the final MS-PEG3-modified nanoparticles in a suitable buffer for storage at 4°C.
Characterization of PEGylated Nanoparticles
The successful surface modification of nanoparticles with this compound can be confirmed by a variety of characterization techniques.
Quantitative Data Summary
The following table summarizes the expected characterization data for nanoparticles before and after modification with this compound. The values presented are illustrative and will vary depending on the specific nanoparticle system.
| Parameter | Before Modification | After Modification with this compound | Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +25 ± 3 | +5 ± 2 | Zeta Potential Measurement |
-
Hydrodynamic Diameter: An increase in the hydrodynamic diameter is expected after PEGylation due to the presence of the PEG layer on the nanoparticle surface.
-
Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of particle sizes in a sample. A slight increase in PDI may be observed after modification.
-
Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles. For nanoparticles with a positive surface charge due to amine groups, a significant decrease in the zeta potential towards a more neutral value is expected after the primary amines are capped with the neutral this compound.
Protocol 2: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspensions (both before and after modification) in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS and zeta potential measurements.
-
DLS Measurement: Measure the hydrodynamic diameter and PDI of the nanoparticle samples using a DLS instrument.
-
Zeta Potential Measurement: Measure the zeta potential of the nanoparticle samples using the same instrument.
-
Data Analysis: Compare the results for the unmodified and modified nanoparticles.
Workflow and Mechanism Diagrams
Caption: Workflow for the surface modification of nanoparticles with this compound.
Caption: PEGylation provides a hydrophilic shield that reduces protein adsorption and subsequent immune cell recognition.
Signaling Pathways and Biological Interactions
The primary biological advantage of PEGylating nanoparticles is the reduction of interactions with the immune system, a phenomenon often referred to as providing a "stealth" characteristic. When unmodified nanoparticles are introduced into the bloodstream, they are often recognized by opsonin proteins. This opsonization process marks the nanoparticles for clearance by phagocytic cells of the mononuclear phagocyte system, such as macrophages in the liver and spleen.
The hydrophilic and flexible nature of the PEG chains on the nanoparticle surface creates a steric barrier that physically hinders the adsorption of opsonin proteins. Short-chain PEGs, such as in this compound, are believed to contribute to this effect, although longer PEG chains may provide more potent steric hindrance. By minimizing opsonization, PEGylated nanoparticles are less likely to be recognized by scavenger receptors on macrophages. This leads to a reduction in phagocytosis and a significant increase in the circulation half-life of the nanoparticles.
While specific signaling pathways directly modulated by short-chain PEGylated nanoparticles are not extensively detailed, the overall effect is a downregulation of the innate immune response to the nanoparticle carrier. This allows the nanomedicine to remain in circulation longer, increasing the probability of it reaching its intended target site. It has been suggested that shorter chain PEGs may also be less likely to induce the production of anti-PEG antibodies, which can sometimes lead to an accelerated clearance of PEGylated nanoparticles upon repeated administration.
Conclusion
The surface modification of nanoparticles with this compound is a straightforward and effective method for improving their stability and biocompatibility. The protocols and characterization methods described in this application note provide a framework for researchers to develop and evaluate PEGylated nanoparticles for a variety of drug delivery and diagnostic applications. The use of a short-chain PEGylating agent like this compound can be particularly advantageous in applications where a modest increase in hydrodynamic size is desired without the potential immunogenic effects associated with longer PEG chains.
References
Application Note: Efficient Labeling of Oligonucleotides using Ms-PEG3-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the covalent attachment of a discrete polyethylene glycol (PEG) linker to amino-modified oligonucleotides using methoxy-PEG3-N-hydroxysuccinimidyl (Ms-PEG3-NHS) ester. PEGylation is a widely adopted strategy to enhance the therapeutic properties of oligonucleotides, such as increasing their in vivo half-life, improving solubility, and reducing immunogenicity.[1][2][] This protocol details the conjugation reaction, purification of the resulting PEGylated oligonucleotide, and subsequent analysis.
Principle of the Method
The labeling strategy is based on the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the Ms-PEG3-NHS reagent and a primary aliphatic amine on the oligonucleotide.[4] The amino group, typically introduced at the 5' or 3' terminus of the oligonucleotide during synthesis, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[4] This reaction forms a stable, covalent amide bond and releases NHS as a byproduct. The reaction is highly selective for primary amines and is efficient in aqueous buffers at a slightly alkaline pH (7-9).
Caption: Reaction mechanism of this compound with an amino-modified oligonucleotide.
Experimental Protocols
This section provides detailed methodologies for reagent preparation, the conjugation reaction, and subsequent purification and analysis of the PEGylated oligonucleotide.
Reagents:
-
Amino-modified oligonucleotide (desalted or purified)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or 0.09 M Sodium Borate (NaB), pH 8.5
-
Milli-Q® H₂O or nuclease-free water
-
For Purification:
-
HPLC: Acetonitrile, Triethylammonium Acetate (TEAA) buffer
-
Gel Filtration: Desalting columns (e.g., Glen Gel-Pak™)
-
Equipment:
-
Microcentrifuge
-
Laboratory shaker or vortexer
-
High-Performance Liquid Chromatography (HPLC) system (Reverse-Phase or Anion-Exchange)
-
Mass Spectrometer (ESI-MS)
-
UV-Vis Spectrophotometer
-
Lyophilizer or centrifugal evaporator
Proper reagent preparation is critical for successful conjugation. NHS esters are moisture-sensitive and can hydrolyze, reducing labeling efficiency.
| Reagent | Preparation Instructions | Storage |
| Amino-Oligonucleotide | Dissolve the lyophilized oligonucleotide in the conjugation buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 0.3-0.8 mM. Vortex thoroughly. | Store at –20 °C. |
| This compound Stock | Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. Prepare a fresh stock solution by dissolving the this compound in anhydrous DMSO to a concentration of ~10-15 mM (e.g., 5-10 mg in ~1 mL DMSO). Vortex until fully dissolved. Use immediately. | Store the solid reagent at –20 °C, desiccated. Do not store the DMSO stock solution. |
| Conjugation Buffer | To prepare 50 mL of 0.09 M Sodium Borate (NaB) Buffer: Dissolve 1.735 g of sodium borate in ~45 mL of Milli-Q H₂O. Adjust pH to 8.5 with HCl. Bring the final volume to 50 mL. | Store aliquots at –20 °C to maintain pH stability. |
-
In a microcentrifuge tube, combine the prepared amino-oligonucleotide solution with the freshly prepared this compound stock solution.
-
The molar ratio of NHS ester to oligonucleotide should be in excess to drive the reaction to completion. A starting point of 10-20 fold molar excess is recommended.
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 2 hours at room temperature (~25 °C) on a laboratory shaker. For convenience, an overnight reaction is also possible.
-
After incubation, the reaction can be stopped by proceeding directly to the purification step.
Purification is essential to remove unreacted this compound, hydrolyzed PEG, and any unlabeled oligonucleotide. The choice of method depends on the scale and required purity.
| Purification Method | Principle | Advantages & Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. The attached PEG group increases the hydrophobicity of the oligonucleotide, leading to a longer retention time compared to the unlabeled oligo. | Advantages: High resolution, provides high purity. Disadvantages: Requires specialized equipment, can be time-consuming. |
| Anion-Exchange HPLC (AEX-HPLC) | Separates molecules based on charge. The negatively charged phosphate backbone of the oligonucleotide is the basis for separation. PEGylation does not significantly alter the net charge. | Advantages: Effective for separating unreacted oligonucleotide from the PEGylated product. Disadvantages: May not efficiently remove excess neutral PEG reagent. |
| Gel Filtration / Desalting | Separates molecules based on size. This method is effective for removing small molecules like excess NHS ester and salts from the much larger oligonucleotide conjugate. | Advantages: Fast, simple, and good for buffer exchange. Disadvantages: Lower resolution; may not separate unlabeled from labeled oligonucleotide effectively, especially with a small PEG like Ms-PEG3. |
The final product should be analyzed to confirm successful conjugation and assess purity.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is the gold standard for confirming the identity of the final product. It provides an accurate molecular weight, allowing for verification of the covalent addition of the Ms-PEG3 moiety.
-
HPLC Analysis: Analytical RP-HPLC or AEX-HPLC can be used to determine the purity of the conjugate. A shift in retention time compared to the starting amino-modified oligonucleotide indicates a successful reaction. The peak area can be used to quantify purity.
Experimental Workflow and Expected Results
The entire process, from starting materials to the final, purified product, is outlined below.
Caption: Workflow for oligonucleotide labeling with this compound.
Expected Results:
Successful conjugation will result in a mass increase corresponding to the Ms-PEG3 moiety. Purity is typically assessed by HPLC, with successful reactions yielding >90% of the desired PEGylated product.
| Parameter | Expected Outcome | Analysis Method |
| Identity Confirmation | Observed molecular weight = MW of amino-oligo + 189.21 Da (mass of reacted Ms-PEG3). | ESI-Mass Spectrometry |
| Purity Assessment | A major peak with a shifted retention time compared to the starting oligonucleotide. Purity often exceeds 90-95%. | Analytical RP-HPLC |
| Yield | Varies based on reaction scale and purification method, but typically ranges from 50% to 80%. | UV Spectrophotometry (A260) |
Applications in Research and Drug Development
PEGylation of therapeutic oligonucleotides—such as antisense oligos (ASOs), siRNAs, and aptamers—is a key strategy to improve their drug-like properties. The addition of even short PEG linkers can confer significant advantages.
Caption: Benefits of PEGylation for oligonucleotide therapeutics.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the oligonucleotide, which helps to reduce renal clearance, thereby extending its circulation half-life in the body.
-
Enhanced Stability: The PEG chain can sterically hinder the approach of nucleases, offering protection against enzymatic degradation.
-
Increased Solubility: PEG is highly hydrophilic, which can improve the aqueous solubility of oligonucleotides.
-
Reduced Immunogenicity: The PEG coating can mask the oligonucleotide from the immune system, reducing potential immune responses.
References
Troubleshooting & Optimization
Technical Support Center: Ms-PEG3-NHS Ester Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of low yield in Ms-PEG3-NHS ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound conjugation reaction?
The this compound (Methoxy-PEG3-N-hydroxysuccinimide ester) is a reagent used for PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule. The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester end of the reagent reacts with primary amines (-NH₂), such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a stable amide bond.[1] The methoxy-terminated PEG chain is hydrophilic and can increase the solubility and stability of the conjugated molecule.[2]
Q2: What are the most common causes of low yield in this reaction?
Low yield in this compound conjugations is often due to one or more of the following factors:
-
Suboptimal Reaction pH: The pH of the reaction is critical. An ideal pH range is typically 7.2-8.5.[3] Below this range, the primary amines are protonated and not sufficiently nucleophilic. Above this range, the hydrolysis of the NHS ester is significantly accelerated, which is a major competing reaction.[4]
-
Hydrolysis of the this compound: The NHS ester is susceptible to hydrolysis in aqueous solutions, where it reacts with water instead of the target amine. This hydrolysis is the primary cause of reagent inactivation and reduced conjugation efficiency.
-
Poor Quality or Improper Handling of the this compound: The reagent is moisture-sensitive. Improper storage or handling can lead to its degradation before use.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, leading to significantly lower yields.
-
Steric Hindrance: The accessibility of the primary amines on the target molecule can be limited by its three-dimensional structure. The PEG chain itself can also cause steric hindrance, potentially slowing down the reaction.
-
Low Concentration of Reactants: In dilute solutions of the target molecule, the competing hydrolysis reaction is more likely to occur.
Q3: How should I store and prepare my this compound?
Proper storage and preparation are crucial for maintaining the reactivity of your this compound:
-
Storage: Store the reagent at -20°C in a desiccated environment to protect it from moisture.
-
Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside. Stock solutions should be prepared immediately before use in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare aqueous stock solutions for storage.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving issues leading to low conjugation yield.
Issue: Low or No Conjugation Product Detected
1. Verify Reaction Conditions
-
Check pH: Use a calibrated pH meter to confirm that your reaction buffer is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point.
-
Review Buffer Composition: Ensure your buffer does not contain primary amines (e.g., Tris, glycine). Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.
2. Assess Reagent Quality and Handling
-
Reagent Age and Storage: If the this compound is old or has been stored improperly, it may have hydrolyzed. Consider using a fresh vial of the reagent.
-
Stock Solution Preparation: Were stock solutions prepared in anhydrous DMSO or DMF immediately before use? Even small amounts of water in the solvent can lead to hydrolysis.
3. Optimize Reaction Parameters
-
Molar Excess of this compound: An insufficient molar excess of the PEG reagent can lead to an incomplete reaction. Try increasing the molar ratio of the this compound to your target molecule. A 10- to 20-fold molar excess is a common starting point.
-
Reaction Time and Temperature: The reaction may not have gone to completion. Consider increasing the incubation time or adjusting the temperature. Typical conditions are 1-4 hours at room temperature or overnight at 4°C. Performing the reaction at a lower temperature for a longer duration can sometimes help to minimize hydrolysis.
-
Concentration of Target Molecule: If your target molecule is at a low concentration, the competing hydrolysis reaction will be more pronounced. If possible, increase the concentration of your target molecule.
4. Evaluate the Target Molecule
-
Amine Accessibility: Are the primary amines on your target molecule accessible? Steric hindrance can prevent efficient conjugation.
-
Purity of Target Molecule: Ensure your target molecule is free of any amine-containing contaminants from previous purification steps.
Data Presentation
The following tables summarize key quantitative data relevant to this compound conjugation reactions.
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | ~1 hour |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
This data illustrates the significant impact of pH on the stability of the NHS ester. As the pH increases, the rate of hydrolysis accelerates dramatically, reducing the time the reagent is active for conjugation.
Table 2: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. |
| Buffer | Phosphate, Bicarbonate, Borate | Amine-free to prevent competing reactions. |
| Molar Excess of PEG-NHS | 10 to 20-fold | Drives the reaction towards product formation. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis. |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Allows for sufficient reaction completion. |
| Target Molecule Conc. | 1 - 10 mg/mL | Higher concentrations favor the desired conjugation reaction. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general procedure for conjugating this compound to a protein. Optimization may be required for specific applications.
-
Buffer Exchange:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).
-
The protein concentration should ideally be between 1-10 mg/mL.
-
If the protein solution contains incompatible buffers (like Tris or glycine), perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Gently mix the reaction. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing primary amines can be added. Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and the NHS byproduct by dialysis, size-exclusion chromatography, or a desalting column.
-
Visualizations
The following diagrams illustrate the key chemical reactions, experimental workflow, and a troubleshooting decision tree for the this compound conjugation.
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
How to improve solubility of Ms-PEG3-NHS ester conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility and performance of Ms-PEG3-NHS ester conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a molecule used in bioconjugation. It features a methoxy-terminated polyethylene glycol (PEG) chain of three units, which enhances hydrophilicity and solubility.[1][2][3][] The N-hydroxysuccinimide (NHS) ester at the other end is a reactive group that specifically forms stable amide bonds with primary amines (-NH2) on proteins, peptides, and other biomolecules.[5] This makes it valuable for attaching PEG chains to biomolecules to improve their stability, solubility, and biocompatibility. It is also used as a PROTAC linker in the synthesis of molecules for targeted protein degradation.
Q2: In which solvents should I dissolve my this compound?
This compound is readily soluble in water-miscible organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). While the PEG linker increases aqueous solubility, it is standard practice to first dissolve the NHS ester in a small amount of anhydrous organic solvent before adding it to your aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid negative effects on protein stability.
Q3: What is the optimal pH for reacting this compound with my protein?
The optimal pH range for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point. At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can reduce the efficiency of the conjugation reaction.
Q4: Which buffers should I use for the conjugation reaction?
It is crucial to use amine-free buffers for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and bicarbonate buffers.
Q5: How should I store my this compound?
This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing onto the reagent.
Troubleshooting Guide
Issue 1: this compound is not dissolving or is precipitating out of solution.
| Possible Cause | Solution |
| Poor aqueous solubility | Many NHS esters have limited solubility in purely aqueous buffers. First, dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF. Then, add this stock solution to your reaction buffer. |
| High concentration of the conjugate | Try reducing the concentration of the this compound in the reaction. You can perform a titration experiment to determine the highest concentration that remains soluble. |
| Hydrolysis of the NHS ester | The NHS ester can hydrolyze in the presence of moisture, leading to the formation of a less soluble carboxylic acid. Ensure the reagent is stored properly in a desiccated environment and that anhydrous solvents are used for initial dissolution. Prepare the solution immediately before use. |
| Incompatible buffer | High salt concentrations can sometimes decrease the solubility of PEGylated compounds. If possible, try reducing the salt concentration of your buffer. |
Issue 2: Low yield of the final conjugated product.
| Possible Cause | Solution |
| Hydrolysis of the NHS ester | The NHS ester is susceptible to hydrolysis, which competes with the desired conjugation reaction. Prepare the this compound solution immediately before use and do not store it. Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. |
| Suboptimal pH | If the pH of your reaction buffer is too low, the primary amines on your target molecule will be protonated and less reactive. Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester. Verify the pH of your buffer before starting the reaction. |
| Presence of primary amines in the buffer | Buffers like Tris or glycine contain primary amines that will compete with your target molecule, reducing the conjugation efficiency. Perform a buffer exchange to an amine-free buffer if necessary. |
| Inactive this compound reagent | Improper storage can lead to the degradation of the reagent. Ensure the reagent has been stored correctly in a cool, dry environment. |
Data Presentation
Table 1: General Solubility of PEG-NHS Esters
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing stock solutions. Use anhydrous grade. |
| Dimethylformamide (DMF) | High | Recommended for preparing stock solutions. Use high-quality, amine-free DMF. |
| Water | Variable | Solubility in aqueous buffers can be limited for non-sulfonated NHS esters. The PEG linker enhances aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Moderate | Generally suitable for the reaction but initial dissolution in an organic solvent is recommended. |
| Ethanol | Moderate | Can be used, but DMSO or DMF are more common. |
| Chloroform/Dichloromethane | Moderate to High | May be used for certain applications but less common for bioconjugation in aqueous environments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the reagent in a microcentrifuge tube.
-
Add a sufficient volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the reagent is completely dissolved.
-
This stock solution should be prepared fresh and used immediately. Do not store for later use.
Protocol 2: General Procedure for Protein Conjugation
-
Prepare your protein in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5. A typical protein concentration is 1-10 mg/mL.
-
Add the freshly prepared this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume. A 10- to 50-fold molar excess of the NHS ester over the protein is a common starting point.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Remove the excess, unreacted reagent and byproducts by dialysis or size-exclusion chromatography (gel filtration).
Visualizations
References
Technical Support Center: Troubleshooting Protein Aggregation After PEGylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide direct answers and solutions to common problems encountered during the PEGylation of proteins, with a specific focus on preventing and troubleshooting aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors related to the protein, the PEG reagent, and the reaction conditions.[1] The most common causes include:
-
Intermolecular Cross-linking : Bifunctional or homobifunctional PEG reagents, which have reactive groups at both ends of the polymer chain, can link multiple protein molecules together, leading directly to the formation of large aggregates.[1]
-
High Protein Concentration : When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases significantly.[1][2]
-
Suboptimal Reaction Conditions : Key reaction parameters such as pH, temperature, and buffer composition have a profound impact on protein stability.[1] Deviating from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation. The reaction pH is particularly critical as it influences the reactivity of target amino acid residues.
-
PEG-Protein Interactions : While PEG is generally used to increase solubility and stability, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.
-
Poor Reagent Quality : The purity of the PEG reagent is crucial. The presence of impurities or a significant percentage of bifunctional diol in a supposedly monofunctional PEG reagent can cause unintended cross-linking and aggregation.
-
Pre-existing Aggregates : If the initial protein solution contains even a small amount of aggregates, these can act as seeds, accelerating the aggregation process during the PEGylation reaction.
Q2: How can I detect and quantify protein aggregation after PEGylation?
Several analytical techniques are available to detect, quantify, and characterize protein aggregates. The choice of method depends on the nature of the aggregate (e.g., soluble vs. insoluble) and the level of detail required.
| Analytical Technique | Principle | Information Provided | Citation(s) |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius as they pass through a porous column. | Quantifies soluble aggregates, which elute earlier than the monomeric PEGylated protein. Allows for determination of the percentage of monomer, dimer, and higher-order aggregates. | |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles in solution. | Provides the size distribution of particles, making it effective for detecting the presence of larger aggregates and assessing polydispersity. | |
| SDS-PAGE (Non-reducing) | Separates proteins based on molecular weight under denaturing but non-reducing conditions. | Visualizes high-molecular-weight species corresponding to covalently cross-linked protein aggregates. | |
| Turbidimetry / Nephelometry | Measures the loss of light intensity (turbidimetry) or the intensity of scattered light (nephelometry) caused by suspended particles. | Provides a relative measure of insoluble aggregates or opalescence in the sample. |
Troubleshooting Guides
My protein is aggregating during the PEGylation reaction. What should I do?
Aggregation is a common challenge, but it can often be mitigated by systematically optimizing the reaction conditions. The following guide provides a step-by-step approach to troubleshooting.
Step 1: Optimize Reaction Conditions
The first and most crucial step is to systematically evaluate and optimize the reaction conditions. Small-scale screening experiments are highly recommended to identify the optimal parameters for your specific protein.
| Parameter | Recommended Range for Screening | Rationale | Citation(s) |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the probability of intermolecular interactions. | |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 (PEG to reactive amines) | A high excess of PEG can lead to multi-PEGylation and aggregation. Start low and increase gradually. | |
| pH | Screen a range of ±1 unit around the protein's optimal stability pH. | pH affects protein stability and the selectivity of the reaction (e.g., N-terminus vs. lysine). Avoid the protein's isoelectric point (pI). | |
| Temperature | 4°C, Room Temperature (~22°C) | Lower temperatures slow the reaction rate, which can reduce aggregation by favoring intramolecular modification. |
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be highly effective. These molecules work by various mechanisms to maintain the protein's native conformation.
| Excipient Type | Examples | Recommended Starting Concentration | Mechanism of Action | Citation(s) |
| Sugars / Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) | Acts via preferential exclusion, which thermodynamically favors the compact, native state of the protein. | |
| Amino Acids | L-Arginine, Glycine | 50-100 mM | Can suppress non-specific protein-protein interactions and increase the solubility of unfolded or partially folded states. | |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Non-ionic surfactants reduce surface tension and can prevent surface-induced aggregation and adsorption to interfaces. |
Step 3: Control the Reaction Rate
A fast reaction can sometimes favor intermolecular cross-linking over the desired intramolecular modification. Slowing down the reaction kinetics can provide better control and reduce aggregation.
-
Lower the Temperature : Performing the reaction at 4°C is a simple and effective way to slow down the reaction rate.
-
Stepwise Addition of PEG : Instead of adding the entire volume of the activated PEG reagent at once, add it in several smaller aliquots over an extended period (e.g., 1-2 hours). This maintains a lower instantaneous concentration of the reactive PEG, further discouraging cross-linking.
Step 4: Evaluate the PEG Reagent and Strategy
If aggregation persists, the issue may lie with the PEG reagent itself or the fundamental PEGylation strategy.
-
Bifunctional vs. Monofunctional PEG : If you are using a homobifunctional PEG reagent (e.g., with reactive groups at both ends), aggregation via cross-linking is an inherent risk. Switching to a monofunctional PEG reagent (e.g., mPEG) will eliminate this specific cause of aggregation.
-
Reagent Purity : Ensure your PEG reagent is of high quality and purity. For monofunctional PEGs, verify the specifications for the percentage of the diol (bifunctional) impurity, as this can be a hidden source of cross-linking.
Q3: How can I remove aggregates from my PEGylated protein sample after the reaction?
If aggregates have already formed, they must be removed to ensure the safety and efficacy of a therapeutic protein. Several chromatographic techniques are effective for this purification step.
| Purification Method | Principle | Suitability for Aggregate Removal | Citation(s) |
| Size Exclusion Chromatography (SEC) | Separates molecules by size. | Highly effective for separating larger aggregates from the monomeric product. It is a standard method for both analysis and purification. | |
| Ion Exchange Chromatography (IEX) | Separates molecules based on net charge. PEGylation often shields the protein's surface charges, altering its binding affinity to IEX resins compared to the un-PEGylated protein and some aggregates. | Very effective. It is often the method of choice for separating PEGylated species and can resolve monomers from aggregates. | |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Can be effective, as aggregates often have exposed hydrophobic regions, leading to stronger binding than the monomer. However, PEGs themselves can interact with HIC media, which can complicate separation. |
Experimental Protocols
Protocol: Small-Scale Screening for Optimal PEGylation Conditions
This protocol provides a framework for systematically testing key reaction parameters to identify conditions that minimize aggregation.
Objective : To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation while achieving the desired degree of PEGylation.
Materials :
-
Purified, aggregate-free protein stock solution (e.g., 10 mg/mL).
-
Activated PEG reagent stock solution.
-
Reaction buffers at various pH values (e.g., Sodium Phosphate, HEPES). Avoid buffers with primary amines like Tris.
-
Microcentrifuge tubes or a 96-well plate.
-
Incubators or cold room set to desired temperatures (e.g., 4°C and 22°C).
-
Analytical equipment for aggregation analysis (Spectrophotometer, SDS-PAGE setup, SEC-HPLC).
Methodology :
-
Preparation : Ensure the starting protein solution is monomeric and free of aggregates by running an initial SEC analysis or DLS measurement. Prepare fresh stock solutions of the activated PEG reagent.
-
Reaction Setup : Design a matrix of reaction conditions in individual tubes. For example, to test the effect of pH, set up identical reactions in buffers of pH 6.0, 7.0, and 8.0, keeping protein concentration, PEG ratio, and temperature constant.
-
Variable Screening :
-
Protein Concentration : Set up reactions with final protein concentrations of 0.5, 1, 2, and 5 mg/mL.
-
PEG:Protein Molar Ratio : For a fixed protein concentration, test PEG:protein molar ratios of 1:1, 5:1, 10:1, and 20:1.
-
pH : Screen a range of pH values appropriate for your protein's stability.
-
Temperature : Run parallel sets of experiments at 4°C and room temperature.
-
-
Incubation : Initiate the reactions by adding the PEG reagent. Incubate for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis : After incubation, analyze the extent of aggregation in each sample.
-
Quick Check : Centrifuge the tubes. A visible pellet indicates significant insoluble aggregation.
-
Turbidity : Measure the optical density at 600 nm (OD600) to quantify insoluble aggregates.
-
SDS-PAGE (non-reducing) : Run samples to visualize high-molecular-weight bands corresponding to cross-linked aggregates.
-
SEC-HPLC : For the most accurate quantification, analyze samples to determine the percentage of monomer, dimer, and higher-order soluble aggregates.
-
-
Selection : Identify the condition(s) that result in the lowest level of aggregation while still providing an acceptable yield of the desired PEGylated product.
References
Storage and handling of Ms-PEG3-NHS ester to maintain reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Ms-PEG3-NHS ester to ensure optimal reactivity and successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to maintain its reactivity?
Proper storage is critical to prevent the degradation of this compound, primarily through hydrolysis of the moisture-sensitive NHS ester group. For long-term storage, it is recommended to store solid this compound at -20°C in a desiccated environment.[1][2][3][4] To prevent moisture condensation, it is crucial to allow the container to equilibrate to room temperature before opening.[1]
Q2: Can I prepare a stock solution of this compound for later use?
It is strongly recommended to prepare solutions of this compound immediately before use. The NHS-ester moiety readily hydrolyzes in the presence of moisture and becomes non-reactive. If a stock solution must be prepared, it should be in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For extended storage of solutions, aliquoting and storing at -80°C for up to one year is a possibility, though not ideal. Any unused reconstituted reagent should be discarded.
Q3: What is the optimal pH for conjugation reactions with this compound?
The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5. Within this range, the primary amine groups on molecules like proteins are sufficiently deprotonated to be nucleophilic and react with the NHS ester. At a lower pH, the amine groups are protonated and thus unreactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.
Q4: Which buffers should I use for my conjugation reaction, and which should I avoid?
Compatible buffers for NHS ester reactions are those that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of this compound | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare the this compound solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. | |
| Inaccessible primary amines on the target molecule | If the primary amines on your protein are sterically hindered, consider denaturing the protein if its native conformation is not essential for your application. Alternatively, you can try a linker with a longer spacer arm. | |
| High Background or Non-Specific Binding | Hydrolysis of the NHS ester | Perform the labeling reaction at the optimal pH to minimize hydrolysis, which can lead to the formation of a carboxyl group and increase non-specific binding. |
| Excess labeling | Over-modification of a protein with the NHS ester can alter its properties and lead to aggregation or increased hydrophobicity, promoting non-specific interactions. Optimize the molar ratio of this compound to your target molecule. | |
| Inadequate blocking or washing | For applications like ELISA, ensure sufficient blocking of the assay surface and optimize washing steps by increasing the number of washes or adding a detergent like Tween 20 to the wash buffer. | |
| Precipitation of the Conjugate | Use of a hydrophobic NHS ester | The PEG component of this compound is designed to increase hydrophilicity. However, if your target molecule is very hydrophobic, conjugation can still lead to solubility issues. Ensure your final conjugate is in a suitable buffer. |
Stability and Reactivity Data
The stability of the NHS ester is paramount for efficient conjugation. The primary competing reaction is hydrolysis, which is highly dependent on pH.
| pH | Half-life of NHS Ester Hydrolysis | Implication for Reactivity |
| 7.0 (at 0°C) | 4-5 hours | Moderate stability, suitable for longer reactions at low temperatures. |
| 8.6 (at 4°C) | 10 minutes | Low stability, requires rapid reaction times. |
| >8.5-9.0 | Minutes | Very low stability, high risk of hydrolysis competing with conjugation. |
Note: This data is for general NHS esters and serves as a guideline for this compound.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization of reactant ratios and reaction times may be necessary for your specific application.
-
Buffer Preparation : Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).
-
Protein Solution Preparation : Dissolve the protein to be labeled in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein solution is in an incompatible buffer (e.g., Tris), perform a buffer exchange.
-
This compound Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
Reaction : Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional) : To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification : Remove excess, unreacted this compound and byproducts using a desalting column, gel filtration, or dialysis.
Quality Control: Testing the Reactivity of this compound
This procedure can be used to assess the activity of your this compound, especially if you suspect it has degraded due to improper storage. The principle is to measure the release of N-hydroxysuccinimide (NHS) upon intentional hydrolysis.
-
Reagent Preparation :
-
Prepare an amine-free buffer (e.g., phosphate buffer, pH 7-8).
-
Prepare a 0.5-1.0 N NaOH solution.
-
-
Procedure :
-
Weigh 1-2 mg of the this compound and dissolve it in 2 ml of the amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.
-
Prepare a control tube containing only the buffer (and DMSO/DMF if used).
-
Zero a spectrophotometer at 260 nm using the control tube.
-
Measure the initial absorbance of the this compound solution.
-
Add a small volume of the 0.5-1.0 N NaOH solution to the this compound solution to induce complete hydrolysis.
-
Immediately measure the absorbance at 260 nm again.
-
-
Interpretation :
-
A significant increase in absorbance at 260 nm after adding NaOH indicates the release of NHS and confirms that the this compound was reactive.
-
Visual Guides
Caption: Factors influencing the stability and reactivity of this compound.
Caption: General experimental workflow for protein conjugation with this compound.
References
Technical Support Center: Purification of PEGylated Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Ms-PEG3-NHS ester from a sample following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my sample?
A1: It is critical to remove unreacted this compound for several reasons.[1] Firstly, the unreacted ester is still highly reactive towards primary amines.[1] If not removed, it can continue to react with your purified product, purification matrices, or other molecules in subsequent experimental steps, leading to unwanted and uncontrolled labeling.[1] Secondly, failure to remove excess unreacted or hydrolyzed label is a major contributor to high background signals and non-specific binding in downstream applications.[2]
Q2: What are the most common methods for removing small molecules like unreacted this compound from protein samples?
A2: The most widely used methods for purifying PEGylated proteins and removing small molecule by-products are based on differences in molecular size and charge.[3] These include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). SEC is highly effective at separating PEGylated species from unreacted protein and low molecular weight by-products. Dialysis and TFF are also efficient methods for removing small molecules by exchanging the sample buffer with a fresh one through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).
Q3: Should I quench the reaction before purification? If so, what should I use?
A3: Yes, quenching the reaction is a highly recommended step to stop the conjugation process and deactivate any remaining unreacted NHS ester. Common quenching agents are molecules containing primary amines, such as Tris, glycine, or lysine, typically used at a final concentration of 20-50 mM.
Q4: How do I choose the best purification method for my experiment?
A4: The choice of purification method depends on factors such as sample volume, desired purity, processing time, and available equipment.
-
Size Exclusion Chromatography (SEC) is ideal for achieving high-purity separations and can resolve different PEGylated species.
-
Dialysis is a simple and effective method for buffer exchange and removing small molecules from larger volumes, although it can be time-consuming.
-
Tangential Flow Filtration (TFF) is a rapid and efficient method for concentrating and purifying large volumes of biomolecules, making it suitable for both lab-scale and industrial applications.
Below is a flowchart to help you decide on the most suitable method:
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal or non-specific binding in downstream applications. | Incomplete removal of unreacted or hydrolyzed this compound. | Improve the efficiency of your purification method. For dialysis, increase the number of buffer changes and the duration. For SEC, ensure the column provides adequate resolution. For TFF, increase the number of diavolumes. |
| Low recovery of the PEGylated protein after purification. | The protein may be binding non-specifically to the chromatography resin or membrane. | Consult the manufacturer's guidelines for blocking non-specific binding sites. For SEC, ensure your column is properly packed and the sample is clarified. |
| Protein aggregation may have occurred during the conjugation or purification process. | Analyze the sample for aggregates before and after purification. Consider optimizing the conjugation conditions, such as using a lower molar excess of the NHS ester. | |
| Presence of unreacted label in the final sample. | The purification process was not efficient enough. | For dialysis, extend the dialysis time and use a larger volume of dialysis buffer with more frequent changes. For SEC, select a column with a smaller pore size to better separate the small unreacted label from the larger PEGylated protein. For TFF, perform additional diafiltration volumes. |
| Protein precipitation during conjugation. | The concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the this compound is too high. | Keep the volume of the organic solvent to a minimum, generally not exceeding 10% of the total reaction volume. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC) / Desalting Column
This method rapidly separates the labeled protein from small molecule contaminants based on their size.
Workflow Diagram:
References
Factors affecting the efficiency of Ms-PEG3-NHS ester conjugation
Welcome to the technical support center for Ms-PEG3-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as a starting point to balance the reactivity of the primary amine and the stability of the NHS ester.[1][4] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate.
Q2: Which buffers should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended amine-free buffers include:
-
Phosphate Buffered Saline (PBS)
-
Bicarbonate/Carbonate buffer
-
HEPES buffer
-
Borate buffer
Buffers to avoid include Tris and glycine. If your protein is in a buffer containing primary amines, a buffer exchange step is necessary before starting the conjugation.
Q3: How should I prepare and store the this compound?
This compound is sensitive to moisture. It is best to dissolve the reagent in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
Storage of solid: Store at -20°C in a desiccated container.
-
Storage of stock solution: If a stock solution is prepared in anhydrous DMSO or DMF, it can be stored at -20°C for 1-2 months. It is crucial to prevent moisture contamination. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: What is the recommended molar ratio of this compound to my molecule?
The optimal molar ratio depends on the specific molecule and the desired degree of labeling. A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point. For more dilute protein solutions, a higher molar excess may be required to achieve the same level of labeling. It is highly recommended to perform a titration experiment to determine the optimal ratio for your specific application.
Troubleshooting Guide
Problem: Low or no conjugation yield.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which is a primary competing reaction. Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. Ensure the reaction is performed promptly after adding the NHS ester to the aqueous buffer. |
| Suboptimal pH | The reaction is pH-dependent. If the pH is too low (<7.2), the primary amines on the target molecule are protonated and less reactive. If the pH is too high (>8.5), the NHS ester hydrolyzes rapidly. Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5. |
| Incorrect Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule. Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or Borate buffer. |
| Poor Reagent Quality | The this compound may have degraded due to improper storage and exposure to moisture. Use a fresh vial of the reagent and ensure it is brought to room temperature before opening to prevent condensation. |
| Steric Hindrance | The structure of your molecule may be sterically hindering the reaction. Consider increasing the reaction time or temperature. Using a longer PEG linker might also help overcome steric hindrance. |
Problem: Protein aggregation after conjugation.
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification of surface amines can alter the protein's properties and lead to aggregation. Reduce the molar excess of the this compound in the reaction. Perform pilot reactions with varying molar ratios to find the optimal degree of labeling that maintains protein stability. |
| Suboptimal Buffer Conditions | The buffer may not be ideal for your protein's stability. |
| Ensure the buffer composition, pH, and ionic strength are suitable for your specific protein. Consider adding stabilizers if compatible with the conjugation chemistry. |
Data Summary
The stability of the NHS ester is a critical factor in achieving high conjugation efficiency. The rate of hydrolysis is highly dependent on pH and temperature.
Table 1: Effect of pH and Temperature on the Half-life of NHS Esters *
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 to 5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.4 | Ambient | >120 minutes |
| 9.0 | Ambient | <9 minutes |
*Data is for general NHS esters and should be considered as a guideline for this compound.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
-
Buffer Exchange (if necessary): If the protein solution contains primary amine buffers (e.g., Tris, glycine), exchange the buffer to an amine-free buffer like PBS at pH 7.2-8.5 using methods such as dialysis or gel filtration. The recommended protein concentration is 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal incubation time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines, such as Tris or glycine, can be added to a final concentration of 20-50 mM.
-
Purification: Remove unreacted this compound and byproducts using a desalting column, gel filtration, or dialysis.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of Ms-PEG3-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of Ms-PEG3-NHS ester conjugates by mass spectrometry with alternative bioconjugation reagents. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the appropriate reagents and analytical methods for their specific applications, ensuring robust and reliable characterization of bioconjugates.
Introduction to this compound and its Alternatives
This compound is a discrete polyethylene glycol (dPEG®) reagent containing a methoxy-terminated triethylene glycol spacer arm and an N-hydroxysuccinimide (NHS) ester functional group. The monodisperse nature of the PEG linker simplifies mass spectrometry analysis by eliminating the complexity arising from polydisperse PEG reagents.[1] The NHS ester reacts with primary amines (e.g., lysine residues and N-termini of proteins) to form stable amide bonds.[2]
Alternatives to this compound for amine-reactive bioconjugation primarily include other activated esters, such as tetrafluorophenyl (TFP) esters, and variations in the PEG linker length or composition. TFP esters are a notable alternative to NHS esters due to their increased stability towards hydrolysis, particularly at basic pH.[3][4][5] This enhanced stability can lead to higher conjugation efficiencies. Another class of alternatives includes succinimidyl carbonate (SC) linkers, which react with amines to form carbamate bonds. While both amide and carbamate bonds are generally stable, their relative stability can differ under various conditions.
Performance Comparison: this compound vs. Alternatives
The choice of conjugation reagent directly impacts the outcome of the bioconjugation reaction and the subsequent mass spectrometry analysis. Key performance indicators include reaction efficiency, hydrolytic stability of the reagent, and the stability of the resulting conjugate bond.
| Feature | This compound | TFP Ester-PEG3 | Succinimidyl Carbonate (SC)-PEG3 |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Tetrafluorophenyl (TFP) ester | Succinimidyl Carbonate (SC) |
| Resulting Linkage | Amide | Amide | Carbamate |
| Optimal pH for Conjugation | 7.2 - 8.5 | > 7.5 | 7.0 - 8.5 |
| Relative Hydrolytic Stability | Lower; half-life of minutes at pH 8.6 | Higher; less susceptible to hydrolysis at basic pH | Generally more stable than highly reactive NHS esters but less than longer-chain alkyl esters |
| Expected MS Spectrum | Predominantly desired conjugate, potential for hydrolysis byproducts | Cleaner spectrum with potentially higher yield of the desired conjugate and fewer hydrolysis-related side products | Predominantly desired conjugate, potential for byproducts depending on reaction conditions |
| Linkage Stability | Very high chemical and proteolytic stability | Very high chemical and proteolytic stability | Good chemical and proteolytic stability, though may be less stable than amides under certain conditions |
Mass Spectrometry Characterization of this compound Conjugates
Mass spectrometry is an indispensable tool for the detailed characterization of bioconjugates, providing information on the molecular weight, degree of labeling, and site of conjugation. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are commonly employed.
Due to the discrete nature of the PEG3 linker in this compound, mass spectra of the resulting conjugates are significantly less complex than those obtained with polydisperse PEG reagents. This allows for more accurate determination of the number of attached PEG moieties.
Experimental Protocols
1. Conjugation of a Protein with this compound
This protocol is a general guideline for the conjugation of a protein with this compound. Optimal conditions may vary depending on the specific protein.
-
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
-
-
Procedure:
-
Allow the this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Remove excess, unreacted reagent by using a desalting column or by dialysis.
-
2. MALDI-TOF Mass Spectrometry Analysis
-
Materials:
-
MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)
-
Cationizing agent (e.g., sodium trifluoroacetate (NaTFA))
-
Purified conjugate solution
-
-
Procedure:
-
Mix the purified conjugate solution with the MALDI matrix solution at a 1:1 ratio.
-
If necessary, add a cationizing agent to the mixture.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire mass spectra in the appropriate mass range. The peak spacing of 44 Da corresponds to the PEG monomer unit.
-
3. ESI-LC/MS Mass Spectrometry Analysis
-
Materials:
-
Liquid chromatography system coupled to an ESI mass spectrometer.
-
Reversed-phase column (e.g., C4 or C8 for proteins).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Purified conjugate solution.
-
-
Procedure:
-
Inject the purified conjugate onto the LC system.
-
Elute the conjugate using a gradient of Mobile Phase B.
-
Acquire mass spectra in positive ion mode.
-
Deconvolute the resulting multiply charged spectra to obtain the zero-charge mass of the conjugate.
-
Visualizing Workflows and Pathways
Conclusion
The characterization of this compound conjugates by mass spectrometry is a robust method for confirming successful bioconjugation. The discrete nature of the PEG linker simplifies spectral analysis compared to traditional polydisperse PEG reagents. When selecting a conjugation reagent, researchers should consider the trade-offs between NHS esters and alternatives like TFP esters. While NHS esters are widely used, the higher hydrolytic stability of TFP esters may offer advantages in terms of reaction efficiency and yield, leading to cleaner mass spectra. The detailed protocols and comparative data in this guide provide a solid foundation for making informed decisions in the design and analysis of bioconjugates.
References
- 1. enovatia.com [enovatia.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of Ms-PEG3-NHS Ester Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products involving Ms-PEG3-NHS ester. We will delve into the principles of Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC), offering detailed experimental protocols and a comparative analysis of their performance. This guide aims to equip researchers with the necessary information to select the optimal analytical method for monitoring reaction progress, assessing purity, and characterizing the final PEGylated product.
Introduction to this compound and its Reaction Products
This compound is a short-chain, amine-reactive polyethylene glycol (PEG) reagent commonly used in bioconjugation to modify proteins, peptides, and other molecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines under mild conditions to form a stable amide bond, introducing a hydrophilic PEG spacer.[1][2][3] The reaction mixture typically contains the starting materials (the amine-containing molecule and this compound), the desired PEGylated product, and potential byproducts such as the hydrolyzed NHS ester. Accurate and efficient analysis of these components is crucial for optimizing reaction conditions and ensuring the quality of the final conjugate.
HPLC Methods for Analysis: A Comparative Overview
Two primary HPLC techniques are widely used for the analysis of PEGylated molecules: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC). The choice between these methods depends on the specific analytical goals, the properties of the molecules involved, and the desired performance characteristics.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18, C8, or C4) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[4][5] Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Principle: In the context of this compound reactions, the starting amine-containing molecule, the this compound, and the PEGylated product will all have different hydrophobicities. PEGylation generally increases the hydrophilicity of a molecule, leading to earlier elution times in RP-HPLC compared to the unmodified molecule.
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume (size) in solution. The stationary phase consists of porous particles. Larger molecules are excluded from the pores and travel through the column more quickly, resulting in shorter retention times. Smaller molecules can enter the pores, leading to a longer path and later elution.
Principle: The addition of a PEG chain increases the hydrodynamic radius of a molecule. Therefore, the PEGylated product will be larger than the un-PEGylated starting material and will elute earlier in SEC. This method is particularly useful for separating the larger conjugate from smaller reactants and byproducts.
Performance Comparison: RP-HPLC vs. SEC
The following tables summarize the key performance characteristics of RP-HPLC and SEC for the analysis of this compound reaction products. This comparison is based on typical performance for similar short-chain PEGylation analyses.
Table 1: General Performance Comparison
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Primary Separation Principle | Hydrophobicity | Hydrodynamic Volume (Size) |
| Primary Application | Purity assessment, quantification of reactants and products, resolving closely related species. | Analysis of aggregation, separation of large conjugates from small molecules. |
| Typical Stationary Phase | C18, C8, C4 silica | Porous silica or polymer-based |
| Typical Mobile Phase | Water/Acetonitrile or Water/Methanol gradients with additives (e.g., TFA, formic acid) | Isocratic aqueous buffers (e.g., phosphate-buffered saline) |
Table 2: Analytical Performance Metrics
| Metric | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Resolution | High resolution for molecules with different polarities. Can often separate unreacted, mono-PEGylated, and multi-PEGylated species. | Good for separating species with significant size differences (e.g., conjugate vs. free PEG). May have limited resolution for species with similar hydrodynamic volumes. |
| Analysis Time | Typically longer due to gradient elution required for resolving complex mixtures. | Generally faster as it is often run under isocratic conditions. |
| Sensitivity | High sensitivity, especially with UV or mass spectrometry (MS) detection. | Can be less sensitive, particularly for detecting low levels of small molecule impurities in the presence of a large conjugate peak. |
| Recovery | Can be affected by non-specific binding of hydrophobic molecules to the column. Optimization of mobile phase and temperature can improve recovery. | Generally high recovery for proteins and large molecules. |
| Method Development | Can be more complex, requiring optimization of gradient, mobile phase additives, and temperature. | Relatively straightforward method development, primarily involving the selection of an appropriate column and buffer. |
Experimental Protocols
This compound Reaction Protocol
This protocol describes a general procedure for the conjugation of this compound to a primary amine-containing molecule (e.g., a peptide).
Materials:
-
Molecule with a primary amine (e.g., peptide)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Monitor the reaction progress by taking aliquots at different time points for HPLC analysis.
-
Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted NHS ester.
-
The final reaction mixture is now ready for purification and/or analysis by HPLC.
RP-HPLC Analysis Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV or MS detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10-20 µL of the reaction mixture.
-
Run a linear gradient to elute the components. A typical gradient could be:
-
5% to 60% B over 30 minutes
-
60% to 95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B over 1 minute
-
Hold at 5% B for re-equilibration
-
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptides, 280 nm for proteins).
-
The unreacted this compound and its hydrolyzed form will typically elute early, followed by the PEGylated product, and then the more hydrophobic unreacted starting molecule.
SEC-HPLC Analysis Protocol
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and UV or Refractive Index (RI) detector.
-
Column: A size-exclusion column suitable for the molecular weight range of the reactants and products.
Reagents:
-
Mobile Phase: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.
-
Inject 20-50 µL of the reaction mixture.
-
Run the analysis under isocratic conditions for a sufficient time to allow all components to elute.
-
Monitor the elution profile. The PEGylated conjugate will elute first, followed by the un-PEGylated starting molecule, and then the smaller this compound and its byproducts.
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: General workflow for HPLC analysis of reaction products.
Caption: Troubleshooting common HPLC issues.
Conclusion
Both RP-HPLC and SEC are powerful techniques for the analysis of this compound reaction products. RP-HPLC generally offers higher resolution for separating closely related species based on hydrophobicity, making it ideal for detailed purity analysis. SEC provides a rapid method for separating the larger PEGylated conjugate from smaller reactants and byproducts based on size. The choice of method will depend on the specific analytical needs of the researcher. For comprehensive characterization, a combination of both techniques, often coupled with mass spectrometry, provides the most complete picture of the reaction outcome.
References
A Comparative Guide to Ms-PEG3-NHS Ester and Other PEG Linkers for PROTACs
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. Among the diverse array of linker options, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable characteristics. This guide provides an objective comparison of Ms-PEG3-NHS ester, a specific amine-reactive PEG linker, with other common linker types used in PROTAC development, supported by experimental data and detailed methodologies.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's biological activity. Its length, flexibility, and chemical composition are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase. An optimal linker positions the two proteins in a manner conducive to efficient ubiquitination of the target protein, leading to its subsequent degradation by the proteasome. Key parameters used to quantify PROTAC efficacy are:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
This compound: A Closer Look
This compound is a heterobifunctional linker featuring a three-unit polyethylene glycol (PEG) chain. One terminus is functionalized with a methanesulfonyl (Ms) group, while the other contains an N-hydroxysuccinimide (NHS) ester. The NHS ester is highly reactive towards primary amines, such as those found on lysine residues or the N-terminus of a protein or a synthetic ligand, forming a stable amide bond. This makes this compound a valuable tool for the modular synthesis of PROTACs.
The PEG component of the linker imparts several desirable properties:
-
Increased Hydrophilicity : PEG chains enhance the aqueous solubility of PROTAC molecules, which are often large and hydrophobic. This can improve their bioavailability and suitability for in vivo studies.
-
Tunable Length : PEG linkers can be synthesized with varying numbers of ethylene glycol units, allowing for precise control over the linker length to optimize ternary complex formation.
-
Biocompatibility : PEG is a well-established biocompatible polymer with low toxicity.
Performance Comparison: PEG vs. Other Linker Types
The choice of linker significantly impacts the degradation efficiency of a PROTAC. The following tables summarize representative data comparing the performance of PROTACs with PEG linkers to those with alkyl (flexible) and rigid linkers for the degradation of well-characterized targets such as Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
Table 1: Impact of Linker Composition on BRD4 Degradation
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PEG | 4 PEG units | 0.005 | >95 | [1] |
| Alkyl | 6-carbon alkyl chain | 0.025 | >95 | [1] |
This data, while not for this compound specifically, illustrates that both PEG and alkyl linkers can produce highly potent BRD4 degraders. The optimal choice is often target-dependent.
Table 2: Impact of Linker Length and Type on BTK Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PEG | 10 | 1.1 | ~90 | [1] |
| PEG | 13 | 0.8 | ~95 | [1] |
| Alkyl/Ether | < 12 | No degradation | - | [2] |
| Alkyl/Ether | 21 | 3 | 96 |
This data highlights the critical importance of linker length, with longer PEG and alkyl/ether linkers generally showing improved degradation for BTK.
Table 3: Comparison of Flexible (PEG) vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation | |
| Rigid (Disubstituted phenyl) | Modified PROTACs | No activity |
In this specific case for the Androgen Receptor, a flexible PEG linker was effective, while rigid linkers abolished activity, demonstrating that linker flexibility can be crucial for some target-E3 ligase pairs.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding and designing effective PROTACs. The following diagrams, created using Graphviz (DOT language), illustrate the PROTAC mechanism of action, a relevant signaling pathway for the common PROTAC target BRD4, and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC performance.
Protocol 1: Synthesis of a PROTAC using an Amine-Reactive NHS-Ester PEG Linker
This protocol describes a general method for coupling a target protein ligand (with a free amine) to an E3 ligase ligand (with a carboxylic acid) using a bifunctional PEG-NHS ester linker.
Materials:
-
Target Protein Ligand with a primary or secondary amine (Ligand-NH2)
-
E3 Ligase Ligand with a carboxylic acid (E3-COOH)
-
Amine-PEGn-NHS Ester (e.g., this compound)
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA, TEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reaction monitoring tools (e.g., LC-MS, TLC)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 Ligase Ligand-COOH (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
First Coupling Reaction: To the activated E3 ligase ligand solution, add the Amine-PEGn-NHS Ester (1.1 equivalents). Stir the reaction at room temperature and monitor its progress by LC-MS until the starting E3-COOH is consumed.
-
Work-up and Isolation (Optional): Once the first coupling is complete, the intermediate product can be isolated through standard aqueous work-up and purification by flash chromatography, or the reaction mixture can be carried forward directly to the next step.
-
Second Coupling Reaction: To the solution containing the E3-PEGn-NHS ester intermediate, add the Target Protein Ligand-NH2 (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS for the formation of the final PROTAC product. The reaction time can vary from a few hours to overnight.
-
Final Purification: Upon completion, purify the crude PROTAC molecule using preparative reverse-phase HPLC to obtain the final product with high purity.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO) at the same final concentration.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody. Repeat this process for the loading control antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The linker is a critical component in the design of effective PROTACs, and PEG linkers, including this compound, offer several advantages such as enhanced solubility and biocompatibility. The choice of linker type and length is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is often required to identify the optimal linker for maximal degradation efficacy. While flexible linkers like PEG and alkyl chains are widely used and have demonstrated high potency, the exploration of more rigid linkers continues to be an area of active research to potentially improve selectivity and pharmacokinetic properties. By systematically evaluating different linker strategies using robust experimental protocols, researchers can accelerate the development of novel and effective PROTAC-based therapeutics.
References
A Head-to-Head Comparison of Ms-PEG3-NHS Ester and SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the development of antibody-drug conjugates (ADCs). The linker not only connects the antibody to the payload but also significantly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the ADC. This guide provides an objective comparison between two commonly utilized crosslinking strategies: the traditional, non-PEGylated succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the PEGylated approach, exemplified by Maleimide-PEGn-NHS esters.
This comparison will delve into their mechanisms of action, supported by experimental data on their performance in antibody conjugation, and provide detailed experimental protocols. While the prompt specified "Ms-PEG3-NHS ester," the more common and functionally equivalent crosslinkers for a direct comparison with the heterobifunctional SMCC are Maleimide-PEGn-NHS esters. These possess both an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group, connected by a polyethylene glycol (PEG) spacer.
Executive Summary
| Feature | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Maleimide-PEGn-NHS Ester |
| Structure | Rigid, hydrophobic cyclohexane spacer | Flexible, hydrophilic polyethylene glycol (PEG) spacer |
| Solubility | Low aqueous solubility, often requires organic co-solvents.[1] | High aqueous solubility, reduces aggregation of the final conjugate.[2] |
| Pharmacokinetics | Can lead to faster clearance of ADCs, especially with hydrophobic payloads.[3] | Prolongs plasma half-life and improves overall pharmacokinetic profile.[4] |
| Drug-to-Antibody Ratio (DAR) | High DARs can lead to aggregation and poor solubility. | Hydrophilic PEG spacer allows for higher DARs with reduced aggregation.[5] |
| Stability | Thioether bond is susceptible to retro-Michael addition, leading to premature drug release. | Thioether bond stability is similar, but the PEG chain can shield the linkage. Newer maleimide derivatives offer improved stability. |
| In Vivo Performance | Can exhibit off-target toxicity due to premature drug release. | Generally shows improved therapeutic window with reduced off-target toxicity and enhanced tumor accumulation. |
Mechanism of Action
Both SMCC and Maleimide-PEGn-NHS esters are heterobifunctional crosslinkers that facilitate the covalent attachment of a payload to an antibody in a two-step process.
-
Amine Reaction: The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable amide bond. This reaction is most efficient at a pH of 7-9.
-
Sulfhydryl Reaction: The maleimide group reacts with sulfhydryl (thiol) groups, which can be present on a payload or engineered into the antibody, to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.
The key structural difference lies in the spacer arm connecting the NHS ester and the maleimide group. SMCC has a rigid and hydrophobic cyclohexane spacer, while Maleimide-PEGn-NHS esters incorporate a flexible and hydrophilic PEG chain of varying lengths (where 'n' denotes the number of PEG units).
Performance Comparison: Experimental Data
Pharmacokinetics and In Vivo Efficacy
The inclusion of a PEG spacer in the linker has a profound impact on the pharmacokinetic profile and in vivo efficacy of an ADC. A study comparing an affibody-drug conjugate (a smaller antibody fragment) conjugated with either SMCC or a PEG linker demonstrated a significant extension in the plasma half-life of the PEGylated conjugate.
| Conjugate | Half-life Extension (compared to SMCC) | In Vitro Cytotoxicity Reduction (compared to SMCC) |
| ZHER2-PEG4K-MMAE | 2.5-fold | 4.5-fold |
| ZHER2-PEG10K-MMAE | 11.2-fold | 22-fold |
Data adapted from a study on affibody-drug conjugates.
The prolonged half-life of the PEGylated conjugates is attributed to the hydrophilic nature of the PEG chain, which creates a hydration shell around the ADC, reducing its clearance from circulation. This extended circulation time can lead to greater accumulation of the ADC in the tumor, resulting in improved antitumor activity. In the same study, the conjugate with the 10 kDa PEG linker (HP10KM) showed the most significant tumor growth inhibition in an animal model compared to the SMCC-linked conjugate.
Stability
A significant challenge with maleimide-based linkers is the stability of the thioether bond, which can undergo a retro-Michael reaction in vivo, leading to premature release of the payload and potential off-target toxicity. While both SMCC and Maleimide-PEGn-NHS esters form the same thioether bond, the microenvironment created by the PEG chain may offer some shielding.
More recent advancements have focused on developing maleimide derivatives with improved stability. For instance, a study on maleamic methyl ester-based linkers showed significantly improved stability compared to conventional maleimide-based ADCs. After 21 days of incubation with an excess of a thiol-containing substance, the novel linker showed only ~9% payload shedding compared to 31% for the traditional maleimide linker. This enhanced stability also translated to superior in vivo efficacy and a better safety profile.
Drug-to-Antibody Ratio (DAR)
The hydrophobicity of the linker and payload can limit the achievable drug-to-antibody ratio (DAR) before the ADC becomes prone to aggregation. The hydrophilic PEG spacer in Maleimide-PEGn-NHS esters helps to mitigate the hydrophobicity of the payload, allowing for the generation of ADCs with higher DARs without compromising their solubility and stability.
Experimental Protocols
The following are generalized protocols for antibody conjugation using SMCC and Maleimide-PEGn-NHS esters. Optimization is typically required for specific antibodies and payloads.
Antibody Conjugation with SMCC
This is a two-step process involving the activation of the antibody with SMCC followed by conjugation to a thiol-containing payload.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC dissolved in an organic solvent (e.g., DMSO or DMF)
-
Thiol-containing payload
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Desalting columns
Procedure:
-
Antibody Activation:
-
Add a 10- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC:
-
Purify the maleimide-activated antibody using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation with Thiol-Payload:
-
Immediately add the thiol-containing payload to the purified maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload is commonly used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted maleimide groups.
-
-
Final Purification:
-
Purify the final ADC to remove unreacted payload and other byproducts using an appropriate chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).
-
Antibody Conjugation with Maleimide-PEGn-NHS Ester
The protocol is similar to that of SMCC, with the primary difference being the improved aqueous solubility of the Maleimide-PEGn-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide-PEGn-NHS ester (can be dissolved directly in aqueous buffer or in an organic co-solvent)
-
Thiol-containing payload
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Desalting columns
Procedure:
-
Antibody Activation:
-
Add a 10- to 20-fold molar excess of Maleimide-PEGn-NHS ester to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Purify the maleimide-activated antibody using a desalting column.
-
-
Conjugation with Thiol-Payload:
-
Add the thiol-containing payload to the purified maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching reagent to terminate the reaction.
-
-
Final Purification:
-
Purify the final ADC using a suitable chromatography method.
-
Visualizing the Conjugation Process
SMCC Conjugation Workflow
Caption: Workflow for antibody conjugation using the SMCC crosslinker.
Maleimide-PEGn-NHS Ester Conjugation Workflow
Caption: Workflow for antibody conjugation using a Maleimide-PEGn-NHS ester.
Conclusion
The choice between SMCC and a Maleimide-PEGn-NHS ester for antibody conjugation depends on the specific requirements of the ADC being developed. SMCC is a well-established and effective crosslinker, particularly when hydrophobicity is not a major concern. However, for ADCs with hydrophobic payloads or when a longer plasma half-life and improved therapeutic window are desired, the use of a PEGylated crosslinker like a Maleimide-PEGn-NHS ester offers significant advantages. The hydrophilic PEG spacer can improve solubility, reduce aggregation, prolong circulation time, and potentially allow for higher drug loading. While the inherent instability of the maleimide-thiol linkage is a consideration for both types of linkers, ongoing research into more stable maleimide derivatives is paving the way for the development of more robust and effective ADCs. Careful consideration of the physicochemical properties of the payload and the desired pharmacokinetic profile of the final ADC will guide the rational selection of the optimal crosslinking strategy.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The PEG3 Linker in Bioconjugation: A Comparative Guide
In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the efficacy, stability, and safety of the final conjugate. Among the diverse array of linkers available, polyethylene glycol (PEG) linkers have become a cornerstone technology, lauded for their ability to favorably modulate the physicochemical properties of bioconjugates.[1][2] This guide provides a detailed comparison of the discrete PEG3 linker with other common alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.
The PEG3 linker, composed of three ethylene glycol units, offers a unique combination of hydrophilicity, flexibility, and a defined length, making it a versatile tool in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[3]
Core Advantages of the PEG3 Linker
The incorporation of a PEG3 spacer into a bioconjugate imparts several key advantages that can significantly enhance its therapeutic potential. These benefits are rooted in the inherent chemical nature of the polyethylene glycol chain.
Enhanced Solubility and Reduced Aggregation: A primary challenge in bioconjugation, particularly with hydrophobic drug payloads, is the tendency of the resulting conjugate to aggregate. The hydrophilic nature of the PEG3 linker improves the overall solubility of the bioconjugate in aqueous environments, mitigating aggregation and improving formulation stability.[4][5] This is a significant advantage over more hydrophobic linkers, such as those based on alkyl chains.
Improved Pharmacokinetics: PEGylation, even with a short linker like PEG3, can increase the hydrodynamic radius of a bioconjugate. This increase can lead to reduced renal clearance and a prolonged circulation half-life, providing a greater opportunity for the therapeutic to reach its target.
Reduced Immunogenicity: The flexible PEG chain can create a protective hydration shell around the bioconjugate, which can mask immunogenic epitopes on the protein or payload. This shielding effect can reduce the likelihood of an immune response against the therapeutic.
Precise Spatial Control: The defined length of the discrete PEG3 linker provides precise control over the distance between the conjugated molecules. This is particularly crucial in applications like PROTACs, where optimal orientation of the target protein and the E3 ligase is necessary for efficient ternary complex formation and subsequent protein degradation. In ADCs, the spacer ensures the cytotoxic payload does not sterically hinder the antibody's binding to its target antigen.
Comparative Analysis: PEG3 vs. Alternative Linkers
The selection of a linker should be guided by the specific requirements of the bioconjugate and its intended application. The following tables provide a comparative overview of the PEG3 linker against other common linker types, supported by experimental data and established principles in bioconjugation.
Table 1: Physicochemical Properties of Common Linkers
| Linker Type | Hydrophilicity | Flexibility | Length (approx. Å) | Key Advantage | Key Disadvantage |
| PEG3 | High | High | ~14.6 | Balanced hydrophilicity and length | Potential for anti-PEG antibodies (rare for short PEGs) |
| Alkyl Chain (C3) | Low | Moderate | ~5.0 | Simple, rigid structure | Can increase hydrophobicity and aggregation |
| PEG8 | Very High | High | ~32.6 | Enhanced solubility for very hydrophobic payloads | Increased steric hindrance |
| Valine-Citrulline | Moderate | Low | Variable | Cleavable by tumor-associated enzymes | Stability in circulation can be a concern |
Table 2: Impact of Linker on Bioconjugate Performance
| Parameter | PEG3 Linker | Alkyl Chain Linker | Longer PEG Linkers (e.g., PEG8, PEG12) |
| Solubility | Significantly Improved | Often Decreased | Maximally Improved |
| In Vivo Half-life | Increased | Minimally Affected | Significantly Increased |
| Immunogenicity | Generally Low | Potentially Higher | Low |
| Steric Hindrance | Low to Moderate | Low | High |
| Tendency for Aggregation | Reduced | Increased | Significantly Reduced |
Experimental Protocols
The successful implementation of a PEG3 linker in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for two common conjugation strategies involving PEG3 linkers.
Protocol 1: NHS-Ester Chemistry for Amine Coupling
This protocol describes the conjugation of an NHS-PEG3-ester to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
NHS-PEG3-ester dissolved in anhydrous DMSO or DMF (10 mM stock solution)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of 2-5 mg/mL.
-
Reaction Setup: Add a 10-20 fold molar excess of the NHS-PEG3-ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG linker and quenching buffer by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable storage buffer.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
Protocol 2: Maleimide Chemistry for Thiol Coupling
This protocol details the conjugation of a Maleimide-PEG3-linker to free thiol groups on a protein, which can be present as native cysteines or generated by reducing disulfide bonds.
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free, degassed buffer, e.g., PBS pH 6.5-7.5)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-PEG3-linker dissolved in anhydrous DMSO or DMF (10 mM stock solution)
-
Quenching solution (e.g., N-ethylmaleimide or free cysteine)
-
Desalting column for purification
Procedure:
-
Reduction of Disulfide Bonds (if necessary): To generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide linker.
-
Buffer Exchange: Remove the reducing agent using a desalting column, exchanging the protein into a degassed reaction buffer (e.g., PBS, pH 7.0).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the Maleimide-PEG3-linker stock solution to the reduced protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching solution to cap any unreacted maleimide groups.
-
Purification: Purify the conjugate from excess linker and quenching reagent using a desalting column or SEC.
-
Characterization: Characterize the conjugate to determine the degree of labeling and confirm purity.
Visualizing Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate key workflows and concepts in bioconjugation where a PEG3 linker is employed.
Conclusion
The PEG3 linker represents a highly versatile and effective tool in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable component in the design of next-generation therapeutics. While longer PEG chains may offer greater benefits in terms of solubility and half-life extension for highly hydrophobic or rapidly cleared molecules, the PEG3 linker provides a crucial balance, minimizing potential issues with steric hindrance that can arise with longer linkers. The choice of linker is a critical design parameter, and the quantitative data and experimental protocols provided in this guide offer a practical framework for researchers to harness the advantages of the PEG3 linker in their work. As the field of bioconjugation continues to advance, the rational application of well-characterized linkers like PEG3 will be instrumental in developing safer and more effective targeted therapies.
References
Stability Under Scrutiny: A Comparative Guide to Ms-PEG3-NHS Ester Conjugates in Serum
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter influencing therapeutic efficacy and safety. This guide provides an in-depth assessment of the serum stability of Ms-PEG3-NHS ester conjugates, offering a comparative analysis with alternative linker technologies, supported by experimental data and detailed protocols.
The conjugation of therapeutic molecules to proteins, such as antibodies, is a cornerstone of modern drug development. The linker connecting the payload to the biological moiety is a key determinant of the conjugate's performance, with serum stability being a paramount consideration. Premature cleavage of the linker can lead to off-target toxicity and a reduced therapeutic window. N-hydroxysuccinimide (NHS) esters are widely used for their ability to efficiently react with primary amines on proteins to form stable amide bonds. This guide focuses on methyl-terminated polyethylene glycol (PEG) NHS esters, specifically this compound, and evaluates their stability in the context of a complex biological matrix like serum.
Quantitative Comparison of Linker Stability in Serum
The stability of a bioconjugate in serum is typically determined by measuring the percentage of the intact conjugate over time. While specific quantitative data for the serum half-life of this compound conjugates is not extensively available in the public domain, the stability of the resulting amide bond is generally considered high under physiological conditions. The primary instability of NHS esters lies in their susceptibility to hydrolysis before conjugation. Once the stable amide bond is formed, degradation is less likely to occur at the linkage site itself.
In contrast, significant research has been conducted on the serum stability of other common linker technologies, particularly maleimide-based linkers used for conjugation to cysteine residues.
| Linker Type | Conjugation Chemistry | Model System | Incubation Time (days) | % Intact Conjugate | Key Observations & References |
| Ms-PEG-Amide (from NHS Ester) | Amine-reactive | Protein Conjugate | - | High (qualitative) | The amide bond formed is generally stable under physiological conditions. The main stability concern is the pre-conjugation hydrolysis of the NHS ester. |
| Maleimide-based (Thioether) | Thiol-reactive | ADC in human plasma | 7 | ~50% | Susceptible to retro-Michael reaction, leading to deconjugation.[1] |
| "Bridging" Disulfide | Thiol-reactive | ADC in human plasma | 7 | >95% | Demonstrates significantly improved stability over traditional maleimide linkers.[1] |
| Thioether (from Thiol-ene) | Thiol-reactive | ADC in human plasma | 7 | >90% | Offers enhanced stability compared to conventional maleimide-based thioether bonds.[1] |
| Acid-cleavable (Silyl Ether) | Amine-reactive | Small molecule conjugate in human plasma | 7 | >90% | Designed to be stable at physiological pH and cleave in the acidic environment of the lysosome.[2] |
| Enzyme-cleavable (VC-PABC) | Thiol-reactive | ADC in mouse plasma | - | Unstable | Susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma.[3] |
Experimental Protocols for Assessing Serum Stability
A robust assessment of conjugate stability in serum is crucial for predicting in vivo performance. The following is a detailed protocol for a common method utilizing liquid chromatography-mass spectrometry (LC-MS).
Protocol: In Vitro Serum Stability Assessment by LC-MS
Objective: To determine the stability of a bioconjugate in serum by monitoring the percentage of intact conjugate over time.
Materials:
-
Bioconjugate of interest (e.g., antibody-drug conjugate)
-
Human or mouse serum (fresh or properly stored)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Affinity capture resin (e.g., Protein A or G magnetic beads)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
Optional: Reducing agent (e.g., DTT) for subunit analysis
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation:
-
Dilute the bioconjugate in serum to a final concentration of approximately 100 µg/mL.
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots and immediately store them at -80°C to halt any further degradation.
-
-
Affinity Capture:
-
Thaw the serum aliquots on ice.
-
Add an appropriate amount of affinity capture resin to each aliquot to capture the antibody conjugate.
-
Incubate for 1-2 hours at 4°C with gentle mixing to allow for efficient binding.
-
-
Washing:
-
Separate the resin from the serum using a magnetic stand or centrifugation.
-
Wash the resin multiple times with wash buffer to remove non-specifically bound serum proteins.
-
-
Elution:
-
Elute the captured conjugate from the resin using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
-
LC-MS Analysis:
-
Analyze the purified conjugate using a high-resolution mass spectrometer coupled with a suitable liquid chromatography system.
-
For intact mass analysis, a reversed-phase or size-exclusion column can be used.
-
The mass spectrometer will detect the mass of the intact conjugate. A decrease in the abundance of the peak corresponding to the intact conjugate and the appearance of peaks corresponding to the unconjugated protein or other degradation products indicate instability.
-
-
Data Analysis:
-
Quantify the peak area of the intact conjugate at each time point.
-
Normalize the peak area at each time point to the peak area at time zero to determine the percentage of intact conjugate remaining.
-
The data can be plotted to determine the half-life of the conjugate in serum.
-
Visualizing Experimental and Degradation Pathways
To better understand the processes involved in assessing and predicting the stability of this compound conjugates, the following diagrams illustrate the experimental workflow and potential degradation pathways.
Conclusion
The selection of a linker for bioconjugation is a critical decision that directly impacts the stability and, consequently, the therapeutic potential of a drug candidate. This compound forms a stable amide bond with proteins, which is a desirable characteristic for in vivo applications. However, the susceptibility of the NHS ester to hydrolysis prior to conjugation necessitates carefully controlled reaction conditions.
When compared to other linker technologies, particularly traditional maleimide-based linkers, the amide bond from an NHS ester offers superior stability against chemical degradation pathways like the retro-Michael reaction. However, the overall in vivo stability of a conjugate is a complex interplay of the linker chemistry, the nature of the payload, the site of conjugation on the protein, and the biological environment. Therefore, a thorough experimental evaluation of serum stability, as outlined in this guide, is an indispensable step in the development of safe and effective bioconjugates. As linker technology continues to evolve, researchers have an expanding toolbox to tailor the stability profiles of their molecules to specific therapeutic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro Validation of Ms-PEG3-NHS Ester PROTAC Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in-vitro assays crucial for validating the function of Proteolysis Targeting Chimeras (PROTACs) synthesized using short-chain polyethylene glycol (PEG) linkers, such as those derived from Ms-PEG3-NHS ester. The performance of these PROTACs is compared with alternatives featuring different linker compositions, supported by experimental data. Detailed methodologies for key validation assays are also presented to facilitate experimental design and execution.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Its length, composition, and flexibility profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.
PEG linkers, such as those synthesized using this compound, are widely employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Comparative In-Vitro Performance of PEG-Linked PROTACs
To illustrate the impact of linker length on PROTAC function, this section presents a comparative analysis of a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key therapeutic target in cancer. These PROTACs utilize a BRD4 inhibitor (JQ1) and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths. A PROTAC with a PEG3 linker, representative of one synthesized using this compound, is compared with those having longer PEG chains.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [1]
| Linker Composition | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved.
The data clearly indicates that linker length significantly impacts the degradation potency of BRD4-targeting PROTACs. While the PEG3-linked PROTAC is effective, longer linkers (PEG4 and PEG5) exhibit improved DC50 and Dmax values in this specific context, highlighting the importance of linker optimization for each target-E3 ligase pair.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for its validation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for in-vitro validation.
Detailed Experimental Protocols
Western Blot for Target Protein Degradation
This assay quantifies the amount of target protein remaining in cells after PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with a dose-response range of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[2]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the bound protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the other two components of the ternary complex. An increased association in the presence of the PROTAC confirms its role in mediating the complex formation.
Ubiquitination Assay
This assay detects the ubiquitination of the target protein, a key step in the PROTAC mechanism of action.
-
Immunoprecipitation: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins). Lyse the cells and perform immunoprecipitation for the target protein.
-
Western Blot for Ubiquitin: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody. An increase in the high molecular weight smear, corresponding to poly-ubiquitinated target protein, in the PROTAC-treated sample indicates successful ubiquitination.[1][3]
Cell Viability Assays (MTS or CellTiter-Glo)
These assays measure the downstream functional effect of target protein degradation, such as inhibition of cancer cell proliferation.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
MTS Assay: Add MTS reagent to each well and incubate. The absorbance, which is proportional to the number of viable cells, is measured using a plate reader.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP (an indicator of metabolically active cells). Measure luminescence with a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration of PROTAC that inhibits cell viability by 50%).[]
Conclusion
The in-vitro validation of PROTACs, including those synthesized with this compound linkers, requires a multi-faceted approach. The assays outlined in this guide provide a robust framework for characterizing the potency and mechanism of action of novel PROTAC molecules. Comparative analysis, particularly of the linker component, is essential for the rational design and optimization of effective protein degraders. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation.
References
The Balancing Act: How PEG Linker Length Dictates the Efficacy of Antibody-Drug Conjugates
The strategic design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. Among the various strategies, the incorporation of polyethylene glycol (PEG) linkers has become a focal point for optimizing the performance of these targeted cancer therapies. The length of the PEG chain is not a trivial detail; it profoundly influences the ADC's solubility, stability, pharmacokinetics, and ultimately, its ability to eradicate tumors while minimizing collateral damage. This guide provides a comprehensive comparison of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation ADCs for researchers, scientists, and drug development professionals.
The primary role of a PEG linker is to modulate the physicochemical properties of the ADC.[1] Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC from circulation.[2] Hydrophilic PEG linkers counteract this, enabling higher drug-to-antibody ratios (DARs) without compromising the stability and solubility of the conjugate.[1][3] The length of the PEG chain, however, presents a crucial trade-off between enhanced pharmacokinetic properties and potent cytotoxicity.[1]
Comparative Analysis of PEG Linker Lengths
The selection of an optimal PEG linker length is a delicate balance. While longer linkers generally improve the pharmacokinetic profile, they can sometimes reduce the in vitro potency of the ADC. The following tables summarize quantitative data from various studies, offering a comparative look at key performance metrics across a spectrum of PEG linker lengths.
Table 1: In Vitro Cytotoxicity (IC50)
| Linker Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~0.5 nM |
| PEG4 | Branched Linker-MMAE | BT-474 | 0.68 nM |
| PEG8 | Branched Linker-MMAE | BT-474 | 0.074 nM |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 | ~2.25 nM |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | ~11.25 nM |
Data synthesized from multiple sources. Note: A lower IC50 value indicates higher potency.
Table 2: Pharmacokinetics (PK)
| Linker Length | ADC Construct | Animal Model | Half-life (t1/2) | Clearance |
| No PEG | ZHER2-SMCC-MMAE | Mouse | 19.6 min | - |
| PEG8 | Glucuronide-MMAE | Rat | Slower clearance than shorter PEGs | Threshold for minimal clearance |
| PEG12 | Glucuronide-MMAE | Rat | Slower clearance than shorter PEGs | - |
| PEG24 | Glucuronide-MMAE | Rat | Slower clearance than shorter PEGs | - |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | - |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | - |
Data synthesized from multiple sources. General trends indicate that longer PEG chains lead to longer half-lives and slower clearance.
Table 3: In Vivo Efficacy
| Linker Length | ADC Construct | Tumor Model | Tumor Growth Inhibition |
| Non-PEGylated | Control ADC | L540cy xenograft | 11% reduction in tumor weight |
| PEG2 | Side-chain PEGylated ADC | L540cy xenograft | 35-45% reduction in tumor weight |
| PEG4 | Side-chain PEGylated ADC | L540cy xenograft | 35-45% reduction in tumor weight |
| PEG8 | Side-chain PEGylated ADC | L540cy xenograft | 75-85% reduction in tumor weight |
| PEG12 | Side-chain PEGylated ADC | L540cy xenograft | 75-85% reduction in tumor weight |
| PEG24 | Side-chain PEGylated ADC | L540cy xenograft | 75-85% reduction in tumor weight |
| 10 kDa PEG | HP10KM | NCI-N87 xenograft | Most ideal tumor therapeutic ability compared to shorter PEGs |
Data synthesized from multiple sources. Increased PEG length often correlates with improved in vivo efficacy due to better pharmacokinetics.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of ADCs with varying PEG linker lengths.
ADC Synthesis and Characterization
-
Antibody Modification : A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation : The PEGylated linker-payload is synthesized separately. The discrete PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation.
-
Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.
-
Purification and Characterization : The resulting ADC is purified using techniques like size-exclusion chromatography. The drug-to-antibody ratio (DAR) is a critical quality attribute and is determined using methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Culture : Target cancer cell lines are cultured in appropriate media.
-
Cell Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment : Serial dilutions of the ADCs with different PEG linker lengths are prepared and added to the cells for a specified incubation period (e.g., 72-96 hours).
-
MTT Assay : MTT solution is added to each well, allowing viable cells to form formazan crystals. The crystals are then dissolved, and the absorbance is measured to determine cell viability and calculate the IC50 value.
In Vivo Efficacy Study in Xenograft Models
-
Animal Model : Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Tumor Growth : Tumors are allowed to grow to a predetermined size.
-
Treatment : Mice are randomized into groups and treated with ADCs having different PEG linker lengths or a vehicle control, typically via intravenous injection.
-
Monitoring : Tumor volume and body weight are monitored throughout the study.
-
Endpoint : The study is concluded when tumors in the control group reach a specific size, and tumor growth inhibition is calculated.
Pharmacokinetic (PK) Study in Rodents
-
Administration : ADCs with varying PEG linker lengths are administered intravenously to healthy mice or rats.
-
Blood Sampling : Blood samples are collected at predetermined time points post-injection.
-
Quantification : The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA).
Visualizing the Process and Mechanism
To better understand the experimental workflow and the mechanism of action of ADCs, the following diagrams are provided.
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a profound impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for ADCs with hydrophobic payloads. However, this can be at the cost of reduced in vitro potency. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target antigen, necessitating empirical evaluation through a systematic workflow. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
A Comparative Guide to the Quality Control of Ms-PEG3-NHS Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the quality and consistency of reagents are paramount. Ms-PEG3-NHS ester, a methoxy-terminated polyethylene glycol linker with a reactive N-hydroxysuccinimide (NHS) ester, is a widely utilized crosslinker for modifying primary amines on proteins, peptides, and other biomolecules.[1][2] Its applications are prominent in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4][5] This guide provides a comprehensive comparison of the quality control (QC) parameters for this compound against other common amine-reactive PEG-NHS ester alternatives, supported by detailed experimental protocols and workflow visualizations.
Comparative Analysis of Quality Control Parameters
The selection of a PEG-NHS ester reagent should be guided by a thorough evaluation of its quality attributes. Key QC parameters include purity, identity, reactivity, and stability. Below is a comparative summary of typical specifications for this compound and its alternatives.
| Quality Control Parameter | This compound | Alternative 1: Short-Chain PEG-NHS (e.g., m-PEG2-NHS) | Alternative 2: Long-Chain PEG-NHS (e.g., m-PEG12-NHS) | Alternative 3: Branched PEG-NHS |
| Purity (by HPLC/NMR) | >95% | >95% | >95% | >95% |
| Identity Confirmation | Consistent with structure by ¹H NMR and LC-MS | Confirmed by ¹H NMR and LC-MS | Confirmed by ¹H NMR and LC-MS | Confirmed by ¹H NMR and LC-MS |
| Molecular Weight | 289.28 g/mol | Varies by PEG length | Varies by PEG length | Varies by PEG structure |
| Appearance | White to off-white solid or colorless oil | White to off-white solid or liquid | White to off-white solid or waxy solid | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂ | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DMF |
| Reactivity | High reactivity with primary amines at pH 7.2-8.5 | Similar to Ms-PEG3-NHS | Similar to Ms-PEG3-NHS | May have altered reactivity due to steric hindrance |
| Hydrolytic Stability | Susceptible to hydrolysis; half-life of hours at pH 7 | Similar to Ms-PEG3-NHS | Similar to Ms-PEG3-NHS | May exhibit slightly different hydrolysis rates |
Experimental Protocols for Quality Control
Rigorous QC testing ensures the reliability of experimental outcomes. The following are detailed methodologies for key QC experiments for PEG-NHS esters.
Purity and Identity Determination by HPLC and ¹H NMR
Objective: To determine the purity of the this compound and confirm its chemical identity.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 260 nm. The peak corresponding to the PEG-NHS ester is integrated to determine its percentage purity relative to any impurities.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The spectrum is analyzed for characteristic peaks corresponding to the methoxy, PEG, and NHS ester protons. The integration of these peaks should be consistent with the expected structure of this compound.
-
Reactivity Assessment by Hydrolysis Monitoring
Objective: To assess the reactivity of the NHS ester by monitoring its hydrolysis. A highly reactive ester will hydrolyze more rapidly in an aqueous buffer.
Methodology:
-
Preparation of Reagent Solution: Dissolve 1-2 mg of the this compound in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7.5).
-
Initial Absorbance Measurement: Immediately measure the absorbance of the solution at 260 nm using a spectrophotometer. The N-hydroxysuccinimide (NHS) leaving group absorbs at this wavelength.
-
Forced Hydrolysis: To a known volume of the reagent solution, add a small volume of a mild base (e.g., 0.5-1.0 N NaOH) to accelerate hydrolysis.
-
Final Absorbance Measurement: Promptly measure the absorbance at 260 nm again.
-
Interpretation: A significant increase in absorbance after forced hydrolysis indicates that the NHS ester was intact and therefore reactive.
Functional Assay: Protein PEGylation
Objective: To confirm the functionality of the this compound by conjugating it to a model protein.
Methodology:
-
Protein Preparation: Dissolve a model protein (e.g., bovine serum albumin, BSA) in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Analysis: Analyze the reaction mixture by SDS-PAGE. A successful PEGylation will result in a shift in the molecular weight of the protein band.
Workflow Visualizations
The following diagrams illustrate key experimental workflows involving this compound.
References
A Researcher's Guide to Spectrophotometric Determination of PEGylation
For researchers, scientists, and drug development professionals, accurately determining the degree of PEGylation is a critical step in the development of biotherapeutics. Polyethylene glycol (PEG) conjugation to proteins, known as PEGylation, can enhance their therapeutic properties by increasing solubility, stability, and circulation half-life while reducing immunogenicity. This guide provides a comparative overview of common spectrophotometric methods used to quantify the extent of PEGylation, complete with experimental protocols and supporting data to aid in method selection.
Comparison of Spectrophotometric Methods for PEGylation Determination
Spectrophotometric methods offer a relatively simple, accessible, and cost-effective means to determine the degree of PEGylation. These techniques can be broadly categorized into direct and indirect methods. Direct methods quantify the PEG moiety itself, while indirect methods infer the degree of PEGylation by measuring the consumption of reactive groups on the protein surface.
| Method | Principle | Wavelength | Measurement Type | Key Advantages | Key Limitations |
| UV-Vis Spectroscopy | Direct measurement if the PEG or linker contains a chromophore. Indirectly used to determine protein concentration. | ~280 nm (Protein) or specific wavelength for chromophore-tagged PEG | Direct or Indirect | Simple, non-destructive for protein quantification. | PEG itself does not typically absorb UV-Vis light, requiring a chromophore-tagged PEG for direct measurement.[1] |
| Barium/Iodide Assay | Formation of a colored complex between PEG, barium ions, and iodine. | ~535 nm | Direct | Direct quantification of PEG.[1][2][3][4] Simple and sensitive. | Sensitivity can be dependent on the molecular weight of PEG. Potential for interference from proteins. |
| TNBS Assay | 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with free primary amino groups (e.g., lysine residues) to produce a colored product. The reduction in free amines is proportional to the degree of PEGylation. | ~335-345 nm | Indirect | High sensitivity for quantifying primary amines. | Indirect measurement. Requires a separate determination of total protein concentration. Buffers containing free amines (e.g., Tris) interfere with the assay. |
| Ninhydrin Assay | Ninhydrin reacts with free primary amino groups to form a deep blue or purple-colored compound known as Ruhemann's purple. The decrease in absorbance is proportional to the degree of PEGylation. | ~570 nm | Indirect | Well-established method for amino acid quantification. | Indirect measurement. The reaction is sensitive to pH and temperature. |
Experimental Protocols
Detailed methodologies for the key spectrophotometric assays are provided below. It is crucial to include proper controls, such as the unmodified protein and free PEG, to ensure accurate quantification.
Barium/Iodide Assay Protocol
This method directly quantifies the amount of PEG present in a sample.
Reagents:
-
Barium Chloride Solution: 5% (w/v) BaCl₂ in 1 N HCl.
-
Iodine/Potassium Iodide Solution: 0.1 N Iodine in a solution of potassium iodide.
-
PEG Standards: A series of known concentrations of the same PEG used for conjugation, dissolved in ultrapure water.
Procedure:
-
Prepare a standard curve using the PEG standards (e.g., 0-50 µg/mL).
-
Dilute the PEGylated protein samples to fall within the range of the standard curve.
-
Immediately before use, prepare the iodine reagent by mixing two parts of the Barium Chloride Solution with one part of the Iodine/Potassium Iodide Solution.
-
In a 96-well plate, add 140 µL of each standard and sample dilution.
-
Add 60 µL of the freshly prepared iodine reagent to each well and mix.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 535 nm using a microplate reader.
-
Calculate the PEG concentration in the samples by interpolating from the standard curve. The degree of PEGylation can then be determined by relating the mass of PEG to the mass of the protein, which needs to be determined by a separate protein quantification assay (e.g., BCA assay).
TNBS Assay Protocol
This assay indirectly determines the degree of PEGylation by quantifying the remaining free primary amines on the protein surface.
Reagents:
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.
-
TNBS Reagent: 0.01% (w/v) 2,4,6-Trinitrobenzenesulfonic acid in the Reaction Buffer. Prepare fresh.
-
Quenching Solution: 10% (w/v) Sodium Dodecyl Sulfate (SDS).
-
Neutralization Solution: 1 N HCl.
-
Standard: A standard with a known number of primary amines (e.g., n-hexylamine or the unmodified protein) to generate a standard curve.
Procedure:
-
Prepare a standard curve with the amine standard in the Reaction Buffer.
-
Dissolve or dialyze the unmodified and PEGylated protein samples in the Reaction Buffer to a concentration of 20-200 µg/mL.
-
To 500 µL of each standard and sample, add 250 µL of the 0.01% TNBS solution and mix well.
-
Incubate the mixture at 37°C for 2 hours.
-
Stop the reaction by adding 250 µL of 10% SDS and 125 µL of 1 N HCl.
-
Measure the absorbance at 335 nm.
-
Determine the number of free amines in the samples from the standard curve. The degree of PEGylation is calculated from the difference in the number of free amines between the unmodified and PEGylated protein.
Ninhydrin Assay Protocol
Similar to the TNBS assay, the ninhydrin assay quantifies the free primary amines to indirectly measure PEGylation.
Reagents:
-
Ninhydrin Reagent: A solution of ninhydrin in a suitable solvent like ethanol or a mixture of acetone and butanol.
-
Standard: A solution of an amino acid (e.g., glycine or leucine) of known concentration.
Procedure:
-
Prepare a standard curve using the amino acid standard.
-
Prepare the unmodified and PEGylated protein samples in a buffer devoid of free amines.
-
To 1 mL of each standard and sample, add a few drops of the ninhydrin reagent.
-
Heat the tubes in a boiling water bath for 5-10 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 570 nm.
-
Calculate the amount of free amino groups in the samples from the standard curve. The degree of PEGylation is determined by the reduction in free amino groups compared to the unmodified protein.
Visualizing the Methodologies
To further clarify the experimental workflows and the relationships between these methods, the following diagrams are provided.
Caption: General experimental workflow for determining the degree of PEGylation using spectrophotometric methods.
References
Safety Operating Guide
Proper Disposal of Ms-PEG3-NHS Ester: A Comprehensive Guide for Laboratory Professionals
For immediate release – Proper disposal of Ms-PEG3-NHS ester, a methoxy-terminated polyethylene glycol linker with a reactive N-hydroxysuccinimide (NHS) ester, is critical for maintaining laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this reagent, intended for researchers, scientists, and drug development professionals. The primary hazard associated with this compound is the reactivity of the NHS ester group, which must be neutralized before disposal.
Core Disposal Protocol: Deactivation of the Reactive NHS Ester
The fundamental principle for the safe disposal of this compound is the deactivation of its reactive NHS ester group. This is achieved through a process called quenching, which involves either hydrolysis with a mild base or reaction with a primary amine. Following quenching, the resulting solution can be collected as hazardous chemical waste.
Experimental Protocol: Quenching of Unreacted this compound
This protocol is designed for small quantities of this compound typically used in a laboratory setting.
Materials:
-
Unreacted this compound waste (solid or dissolved in an organic solvent like DMSO or DMF).
-
Quenching solution (select one of the options below).
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.
-
A designated chemical fume hood.
-
A container larger than the volume of the waste to be treated.
-
pH paper or a pH meter.
-
A clearly labeled hazardous waste container.
Procedure:
-
Preparation: Conduct all operations within a designated chemical fume hood. Prepare a container for the quenching reaction that is large enough to accommodate the waste and the quenching solution.
-
Dissolution (if necessary): If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Quenching (Choose Option A or B):
-
Option A: Amine Quenching:
-
Slowly add a 1 M solution of Tris (tris(hydroxymethyl)aminomethane) or glycine in water to the this compound waste. A 5-10 fold molar excess of the amine to the estimated amount of NHS ester is recommended.
-
Stir the solution at room temperature for at least one hour to ensure complete quenching of the NHS ester.
-
-
Option B: Hydrolysis:
-
Slowly and carefully add a 1 M sodium hydroxide (NaOH) or 1 M sodium bicarbonate (NaHCO₃) solution to the this compound waste while stirring.
-
Monitor the pH of the solution and maintain it at a pH greater than 8.5 for at least one hour to ensure complete hydrolysis. Be aware that this reaction can be exothermic.[1] The half-life of NHS esters decreases significantly at higher pH, being as short as 10 minutes at pH 8.6.
-
-
-
Neutralization (if using Hydrolysis with NaOH): If you used the sodium hydroxide hydrolysis method, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid, such as 1 M HCl.
-
Waste Collection: The resulting solution, containing the hydrolyzed or amine-quenched Ms-PEG3 moiety and N-hydroxysuccinimide, should be collected in a clearly labeled hazardous waste container. The label should include the chemical names of all components, including the reaction byproducts.
-
Disposal of Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste. Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste before the container is discarded.
Quantitative Data for Disposal
| Parameter | Amine Quenching | Hydrolysis |
| Quenching Reagent | 1 M Tris or Glycine solution | 1 M NaOH or 1 M NaHCO₃ solution |
| Reagent Ratio | 5-10 fold molar excess of amine | Sufficient to maintain pH > 8.5 |
| Reaction Time | ≥ 1 hour | ≥ 1 hour |
| Temperature | Room Temperature | Room Temperature |
| Final pH | N/A | Neutralized to pH 6-8 (if using NaOH) |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
Safety and Compliance
It is imperative to adhere to all federal, state, and local regulations regarding chemical waste disposal. The procedures outlined in this document are intended as a guide and may need to be adapted to comply with institutional policies. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste management. While polyethylene glycol (PEG) itself is considered readily biodegradable, the entire quenched reaction mixture should be treated as chemical waste. Do not pour any of the waste solutions down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
